MM-589 TFA
Description
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Properties
Molecular Formula |
C30H45F3N8O7 |
|---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
N-[(3R,12R)-6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7)/t19?,20?,21-,28-;/m1./s1 |
InChI Key |
NARXNZHWAWPJIY-NCVVFABGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of MM-589: A WDR5-MLL Interaction Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of MM-589, a potent and cell-permeable macrocyclic peptidomimetic. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and epigenetic regulation.
MM-589 has emerged as a significant inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and Mixed-Lineage Leukemia (MLL). This interaction is a critical driver in certain types of acute leukemia, making MM-589 a promising therapeutic candidate.[1] The trifluoroacetic acid (TFA) salt form of MM-589 is often used in research settings.
Core Mechanism of Action
MM-589 functions by directly binding to WDR5, a key component of the MLL1 histone methyltransferase complex. This binding action physically obstructs the interaction between WDR5 and MLL.[1] The MLL1 complex is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark crucial for the expression of genes that promote leukemia, such as the HOX genes.[2] By disrupting the WDR5-MLL interaction, MM-589 effectively inhibits the histone methyltransferase activity of the MLL1 complex.[1][3] This leads to a downstream suppression of leukemogenic gene expression, ultimately inhibiting the growth of leukemia cells.[1]
Quantitative Analysis of MM-589 Activity
The following tables summarize the key quantitative data demonstrating the potency and efficacy of MM-589 from preclinical studies.
Table 1: In Vitro Binding Affinity and Enzyme Inhibition
| Parameter | Value | Reference |
| WDR5 Binding IC50 | 0.90 nM | [1][3] |
| WDR5 Binding Ki | < 1 nM | [1] |
| MLL H3K4 Methyltransferase Activity IC50 | 12.7 nM | [1][3] |
Table 2: In Vitro Cellular Activity in Leukemia Cell Lines
| Cell Line | Description | IC50 | Reference |
| MV4-11 | MLL-rearranged acute myeloid leukemia | 0.25 µM | [1] |
| MOLM-13 | MLL-rearranged acute myeloid leukemia | 0.21 µM | [1] |
| HL-60 | Acute promyelocytic leukemia (MLL wild-type) | 8.6 µM | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of MM-589 and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
WDR5-MLL Interaction Inhibition Assay (Fluorescence Polarization Assay - FPA)
A fluorescence polarization-based binding assay is utilized to determine the IC50 value of MM-589 for the WDR5-MLL interaction. This assay measures the ability of a compound to displace a fluorescently labeled peptide probe that mimics the MLL protein from its binding site on WDR5.
-
Reagents: Purified recombinant WDR5 protein, a fluorescently labeled peptide derived from MLL (e.g., FAM-labeled MLL peptide), MM-589, and assay buffer.
-
Procedure:
-
A solution of WDR5 and the fluorescent MLL peptide is prepared in the assay buffer and incubated to allow for binding, resulting in a high fluorescence polarization signal.
-
Serial dilutions of MM-589 are added to the WDR5-peptide mixture.
-
The mixture is incubated to reach equilibrium.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The decrease in polarization, indicating the displacement of the fluorescent peptide by MM-589, is plotted against the compound concentration to calculate the IC50 value.
-
MLL Histone Methyltransferase (HMT) Activity Assay (AlphaLISA)
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is employed to measure the inhibition of MLL HMT activity by MM-589.
-
Reagents: MLL1 complex (containing WDR5, MLL1, RbBP5, and ASH2L), biotinylated histone H3 substrate, S-adenosylmethionine (SAM) as a methyl donor, anti-H3K4me3 antibody conjugated to acceptor beads, and streptavidin-coated donor beads.
-
Procedure:
-
The MLL1 complex is incubated with the histone H3 substrate and SAM in the presence of varying concentrations of MM-589.
-
The methylation reaction is allowed to proceed.
-
The anti-H3K4me3 antibody-acceptor beads and streptavidin-donor beads are added.
-
If methylation has occurred, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.
-
The signal intensity, which is proportional to the HMT activity, is measured.
-
The IC50 value is determined by plotting the percentage of inhibition against the MM-589 concentration.[3]
-
Cell Viability Assay
The effect of MM-589 on the growth of leukemia cell lines is assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.
-
Reagents: Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60), cell culture medium, MM-589, and the chosen viability reagent.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach or stabilize.
-
The cells are treated with a range of concentrations of MM-589.
-
After a defined incubation period (e.g., 72 hours), the viability reagent is added.
-
The absorbance or luminescence, which correlates with the number of viable cells, is measured.
-
The IC50 values are calculated by plotting cell viability against the drug concentration.[1]
-
Conclusion
MM-589 demonstrates a highly specific and potent mechanism of action by targeting the WDR5-MLL protein-protein interaction. Its ability to inhibit the enzymatic activity of the MLL1 complex and subsequently suppress the growth of MLL-rearranged leukemia cells underscores its potential as a targeted therapeutic agent. The experimental protocols outlined provide a robust framework for the continued investigation and development of this and similar epigenetic modulators.
References
The Core Target of MM-589: A Technical Guide to a Novel WDR5-MLL1 Interaction Inhibitor
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor that targets the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). This interaction is a critical dependency for the histone methyltransferase (HMT) activity of the MLL1 complex, which is aberrantly activated in certain hematological malignancies, particularly in acute leukemias with MLL1 gene rearrangements. By disrupting the WDR5-MLL1 complex, MM-589 effectively suppresses the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark for active gene transcription. This leads to the downregulation of leukemogenic genes, such as HOXA9 and MEIS1, ultimately inducing cell cycle arrest, apoptosis, and differentiation in MLL1-rearranged leukemia cells. This technical guide provides a comprehensive overview of the molecular target of MM-589, its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the targeted signaling pathway.
The Molecular Target: The WDR5-MLL1 Interaction
The primary molecular target of MM-589 is the specific protein-protein interaction between WDR5 and the MLL1 protein.[1][2] WDR5 is a core component of the MLL1 histone methyltransferase complex and acts as a scaffold, binding directly to the MLL1 protein, which is essential for the complex's assembly and catalytic activity.[1][3] The MLL1 complex is a key epigenetic regulator that catalyzes the mono-, di-, and tri-methylation of histone H3 on lysine 4 (H3K4me1/2/3).[3] These methylation marks are predominantly found at the promoters of actively transcribed genes and are crucial for regulating gene expression during development and hematopoiesis.
In the context of MLL1-rearranged leukemias, the fusion of the MLL1 gene with various partner genes results in the formation of oncogenic MLL1 fusion proteins. These fusion proteins constitutively recruit the MLL1 complex to target genes, such as the HOXA gene cluster and MEIS1, leading to their overexpression and the promotion of leukemogenesis.[2] MM-589 was designed to specifically disrupt the interaction between WDR5 and MLL1, thereby inhibiting the enzymatic activity of the MLL1 complex and suppressing the expression of these oncogenic driver genes.[1]
Mechanism of Action of MM-589
MM-589 functions as a competitive inhibitor of the WDR5-MLL1 interaction. It binds with high affinity to a pocket on the surface of WDR5 that is normally occupied by a conserved arginine-containing motif in the MLL1 protein.[1] This binding event physically blocks the association of MLL1 with WDR5, leading to the disassembly of the functional MLL1 core complex.
The disruption of the WDR5-MLL1 interaction has a direct and potent inhibitory effect on the histone methyltransferase activity of the MLL1 complex.[1][3] Consequently, the levels of H3K4 methylation at the promoter regions of MLL1 target genes are significantly reduced. This epigenetic modification is critical for the recruitment of the transcriptional machinery, and its loss leads to the transcriptional repression of key downstream target genes, including HOXA9 and MEIS1. The downregulation of these genes is a key molecular event that triggers the anti-leukemic effects of MM-589, which include the induction of cell cycle arrest, apoptosis, and myeloid differentiation in MLL1-rearranged leukemia cells.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for MM-589, demonstrating its high potency and selectivity.
Table 1: In Vitro Binding Affinity and Enzyme Inhibition
| Parameter | Value | Description |
| IC50 for WDR5 Binding | 0.90 nM | Concentration of MM-589 required to inhibit 50% of the binding between WDR5 and a fluorescently labeled MLL1 peptide in a competitive binding assay.[1][3] |
| Ki for WDR5 Binding | < 1 nM | Inhibition constant for the binding of MM-589 to WDR5.[1] |
| IC50 for MLL H3K4 HMT Activity | 12.7 nM | Concentration of MM-589 required to inhibit 50% of the histone methyltransferase activity of the MLL1 complex.[1][3] |
Table 2: Cellular Activity in Leukemia Cell Lines
| Cell Line | MLL Status | IC50 for Cell Growth Inhibition (7-day treatment) |
| MOLM-13 | MLL-AF9 | 0.21 µM |
| MV4-11 | MLL-AF4 | 0.25 µM |
| RS4;11 | MLL-AF4 | Not Reported |
| SEM | MLL-AF4 | Not Reported |
| HL-60 | MLL-wildtype | 8.6 µM |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of the findings related to MM-589. The following are representative protocols for the key assays used to characterize the activity of MM-589.
Disclaimer: The following protocols are based on standard methodologies for the described assays. The precise parameters used in the original characterization of MM-589 by Karatas et al. (2017) were not publicly available in the conducted search. These protocols should be optimized for specific laboratory conditions and reagents.
Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction
This assay is used to determine the binding affinity of MM-589 to WDR5 by measuring the displacement of a fluorescently labeled MLL1 peptide.
Materials:
-
Purified recombinant human WDR5 protein
-
Fluorescently labeled MLL1 peptide (e.g., FAM-labeled MLL1 peptide)
-
MM-589
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Black, low-volume 384-well microplates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare Reagents:
-
Prepare a 2X stock solution of WDR5 protein in Assay Buffer.
-
Prepare a 2X stock solution of the fluorescently labeled MLL1 peptide in Assay Buffer.
-
Prepare a serial dilution of MM-589 in Assay Buffer at 2X the final desired concentrations.
-
-
Assay Setup:
-
Add 10 µL of the 2X MM-589 serial dilution to the wells of the 384-well plate. For control wells (no inhibitor and maximum polarization), add 10 µL of Assay Buffer.
-
Add 10 µL of the 2X WDR5 protein solution to all wells except for the "no protein" control wells, which receive 10 µL of Assay Buffer.
-
Add 10 µL of the 2X fluorescently labeled MLL1 peptide solution to all wells.
-
-
Incubation:
-
Mix the plate gently by shaking for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
Calculate the anisotropy or millipolarization (mP) values for each well.
-
Plot the mP values against the logarithm of the MM-589 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
AlphaLISA Assay for MLL1 Histone Methyltransferase (HMT) Activity
This assay is a bead-based immunoassay used to measure the inhibition of MLL1 HMT activity by MM-589.
Materials:
-
Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
-
Biotinylated Histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
MM-589
-
AlphaLISA Acceptor beads conjugated to an anti-H3K4me3 antibody
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
White, opaque 384-well microplates
-
AlphaScreen-capable plate reader
Protocol:
-
Prepare Reagents:
-
Prepare a 2X stock solution of the MLL1 complex in Assay Buffer.
-
Prepare a 2X stock solution of the biotinylated H3 peptide and SAM in Assay Buffer.
-
Prepare a serial dilution of MM-589 in Assay Buffer at 2X the final desired concentrations.
-
-
Enzyme Reaction:
-
Add 5 µL of the 2X MM-589 serial dilution to the wells of the 384-well plate. For control wells, add 5 µL of Assay Buffer.
-
Add 5 µL of the 2X MLL1 complex solution to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the 2X biotinylated H3 peptide and SAM solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a solution containing the AlphaLISA Acceptor beads.
-
Incubate at room temperature for 60 minutes in the dark.
-
Add 5 µL of a solution containing the Streptavidin-coated Donor beads.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Measurement:
-
Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the logarithm of the MM-589 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the WDR5-MLL1 signaling pathway and a general experimental workflow for characterizing inhibitors like MM-589.
Caption: The WDR5-MLL1 signaling pathway and the mechanism of inhibition by MM-589.
Caption: A typical experimental workflow for the characterization of a WDR5-MLL1 inhibitor.
Conclusion
MM-589 is a highly potent and specific inhibitor of the WDR5-MLL1 protein-protein interaction, representing a promising therapeutic strategy for the treatment of MLL1-rearranged leukemias. Its mechanism of action is well-defined, involving the disruption of the MLL1 complex and the subsequent inhibition of its histone methyltransferase activity, leading to the downregulation of key oncogenic genes. The quantitative data for MM-589 underscores its potential as a lead compound for further drug development. The provided experimental protocols offer a foundation for the in-house characterization of MM-589 and similar inhibitors, while the visualized signaling pathway provides a clear conceptual framework for understanding its molecular and cellular effects. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working on novel epigenetic therapies for cancer.
References
MM-589: A Potent, Cell-Permeable Inhibitor of the WDR5-MLL Protein-Protein Interaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The protein-protein interaction (PPI) between WD repeat-domain 5 (WDR5) and mixed-lineage leukemia (MLL) is a critical dependency for the histone methyltransferase (HMT) activity of the MLL1 complex, a key driver in certain types of acute leukemia.[1][2] MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor that effectively targets this interaction, demonstrating significant potential as a therapeutic agent. This document provides a comprehensive technical overview of MM-589, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.
Introduction
Mixed-lineage leukemia (MLL) gene rearrangements are hallmarks of aggressive acute leukemias in both children and adults. The resulting MLL fusion proteins require interaction with the scaffolding protein WDR5 to maintain their oncogenic histone methyltransferase activity, which leads to the aberrant expression of leukemia-promoting genes such as HOXA9 and MEIS1. Disrupting the WDR5-MLL interaction has emerged as a promising therapeutic strategy for these malignancies.[3] MM-589 was developed as a high-affinity, cell-permeable small molecule to specifically inhibit this critical protein-protein interaction.[4][5]
Mechanism of Action
MM-589 functions as a competitive inhibitor of the WDR5-MLL interaction. WDR5 possesses a shallow binding pocket, often referred to as the "WIN site," which recognizes a conserved arginine-containing motif within the MLL protein.[3][6] By binding to this site on WDR5 with high affinity, MM-589 directly blocks the recruitment of MLL, thereby preventing the assembly of the functional MLL core complex and inhibiting its histone H3 lysine (B10760008) 4 (H3K4) methyltransferase activity.[1][4]
Data Presentation
Biochemical Activity
MM-589 demonstrates high-affinity binding to WDR5 and potent inhibition of MLL1's histone methyltransferase activity. The following table summarizes the key quantitative metrics.
| Parameter | Value | Description | Reference |
| WDR5 Binding IC50 | 0.90 nM | Concentration of MM-589 required to inhibit 50% of WDR5 binding in a competitive binding assay. | [4][7] |
| WDR5 Binding Ki | < 1 nM | The inhibition constant, representing the intrinsic binding affinity of MM-589 to WDR5. | [1][7] |
| MLL HMT Activity IC50 | 12.7 nM | Concentration of MM-589 required to inhibit 50% of the histone methyltransferase activity of the MLL complex. | [4][7] |
Cellular Activity
MM-589 exhibits potent and selective growth inhibition of human leukemia cell lines that harbor MLL translocations.
| Cell Line | MLL Status | IC50 (µM) | Description | Reference |
| MV4-11 | MLL-AF4 | 0.25 | Potent inhibition of cell growth. | [1][7] |
| MOLM-13 | MLL-AF9 | 0.21 | Potent inhibition of cell growth. | [1][7] |
| HL-60 | MLL-wildtype | 8.6 | Weaker activity in a cell line without MLL translocation. | [2][8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize MM-589.
AlphaLISA-based MLL HMT Functional Assay
This assay quantifies the histone methyltransferase activity of the MLL1 complex.
Principle: An anti-methyl-histone antibody conjugated to an acceptor bead and a biotinylated histone substrate captured by a streptavidin-coated donor bead are brought into proximity upon methylation by the MLL1 complex. Laser excitation of the donor bead results in a luminescent signal from the acceptor bead.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the reconstituted MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L), the histone H3 peptide substrate, and varying concentrations of MM-589 in assay buffer.
-
Initiation: Start the reaction by adding S-adenosylmethionine (SAM), the methyl donor.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour).
-
Detection: Stop the reaction and add a mixture of AlphaLISA acceptor beads conjugated to an anti-H3K4me2/3 antibody and streptavidin-coated donor beads.
-
Signal Reading: Incubate in the dark at room temperature for 1-2 hours before reading the plate on an Alpha-enabled plate reader.
-
Data Analysis: Calculate IC50 values by fitting the dose-response curves using a suitable software.
WST-8 Cell Proliferation Assay
This colorimetric assay measures cell viability to determine the cytotoxic effects of MM-589.
Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate leukemia cells (e.g., MV4-11, MOLM-13, HL-60) in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of MM-589 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 4 or 7 days) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add WST-8 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Competitive Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of MM-589 to WDR5.
Principle: A fluorescently labeled peptide derived from MLL (tracer) will have a high fluorescence polarization (FP) value when bound to the larger WDR5 protein. Unlabeled MM-589 will compete with the tracer for binding to WDR5, causing a decrease in the FP signal.
Protocol:
-
Assay Setup: In a suitable microplate, add a constant concentration of WDR5 protein and the fluorescently labeled MLL peptide tracer.
-
Inhibitor Addition: Add serial dilutions of MM-589.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
FP Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the FP signal against the concentration of MM-589 to determine the IC50, from which the Ki can be calculated.
Conclusion
MM-589 is a highly potent and selective inhibitor of the WDR5-MLL protein-protein interaction. Its ability to disrupt the MLL1 complex and inhibit its methyltransferase activity translates to effective and selective growth inhibition of MLL-rearranged leukemia cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on novel epigenetic therapies for acute leukemia. Further investigation into the in vivo efficacy and safety profile of MM-589 and its analogs is warranted.
References
- 1. himedialabs.com [himedialabs.com]
- 2. abcam.com [abcam.com]
- 3. stemcell.com [stemcell.com]
- 4. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. news-medical.net [news-medical.net]
In-Depth Technical Guide: MM-589 TFA in Acute Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and cell-permeable macrocyclic peptidomimetic, MM-589 TFA, a significant inhibitor of the WDR5-MLL protein-protein interaction, for acute leukemia research.
Core Mechanism of Action
This compound is a potent inhibitor of the interaction between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL).[1][2][3] This interaction is critical for the enzymatic activity of the MLL histone methyltransferase (HMT), which plays a key role in regulating gene expression.[2] By binding to WDR5, MM-589 effectively disrupts the MLL complex, leading to the inhibition of H3K4 methylation and subsequent suppression of leukemogenic gene expression. Deregulation of MLL1 is associated with acute lymphoid leukemia (ALL) and acute myeloid leukemia (AML).
Quantitative Data Summary
The following tables summarize the key quantitative data for MM-589, demonstrating its high potency and selectivity.
Table 1: In Vitro Binding and Enzyme Inhibition
| Target | Assay Type | Metric | Value | Reference |
| WDR5 | Binding Assay | IC50 | 0.90 nM | [1][2][3][4] |
| WDR5 | Binding Assay | Ki | < 1 nM | [2][4] |
| MLL H3K4 Methyltransferase | HMT Activity Assay | IC50 | 12.7 nM | [1][2][3][4] |
Table 2: Cell Growth Inhibition in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | Metric | Value | Reference |
| MV4-11 | MLL-rearranged Acute Myeloid Leukemia | IC50 | 0.25 µM | [2] |
| MOLM-13 | MLL-rearranged Acute Myeloid Leukemia | IC50 | 0.21 µM | [2] |
| HL-60 | Acute Promyelocytic Leukemia | IC50 | 8.6 µM | [2] |
Signaling Pathway and Mechanism of Inhibition
The MLL complex, which includes WDR5, is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. In many forms of acute leukemia, particularly those with MLL gene rearrangements, the activity of this complex is crucial for maintaining the expression of oncogenes. MM-589 intervenes by directly binding to WDR5, preventing its association with MLL and thereby inhibiting the entire complex's methyltransferase activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of MM-589.
AlphaLISA-based MLL HMT Functional Assay
This assay is designed to quantify the histone methyltransferase activity of the MLL complex and the inhibitory effect of compounds like MM-589.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the methylation of a biotinylated histone H3 peptide by the MLL complex.[5] Donor beads are coated with streptavidin to bind the biotinylated histone peptide, and acceptor beads are conjugated with an antibody that specifically recognizes the methylated histone. When the histone is methylated, the donor and acceptor beads are brought into close proximity. Upon laser excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead.
Protocol:
-
Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the MLL core complex, S-adenosylmethionine (SAM) as a methyl donor, and the biotinylated histone H3 peptide substrate in an appropriate assay buffer.
-
Compound Addition: Add this compound or other test compounds at various concentrations to the reaction wells. Include a DMSO control.
-
Enzymatic Reaction: Incubate the plate at room temperature to allow the methylation reaction to proceed.
-
Detection: Stop the reaction and add a mixture of streptavidin-coated donor beads and anti-methyl-histone antibody-conjugated acceptor beads.
-
Signal Reading: Incubate the plate in the dark and then read the signal on an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Leukemia Cell Growth Inhibition Assay
This assay determines the effect of this compound on the proliferation of acute leukemia cell lines.
Principle: Leukemia cells are cultured in the presence of varying concentrations of this compound. The inhibition of cell growth is measured after a specific incubation period using a colorimetric or fluorometric assay that quantifies the number of viable cells.
Protocol:
-
Cell Seeding: Seed leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) into 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 4 or 7 days) under standard cell culture conditions (37°C, 5% CO2).[3]
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
This compound has demonstrated significant potential as a targeted therapeutic agent for acute leukemias harboring MLL translocations. Its high potency and cell permeability make it a valuable tool for preclinical research.[2] Further investigations into its in vivo efficacy, pharmacokinetic, and pharmacodynamic properties are warranted to advance its development towards clinical applications. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound in the fight against acute leukemia.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent WDR5-MLL Interaction Inhibitor: A Technical Overview of MM-589
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure, mechanism, and key experimental data related to MM-589, a highly potent, cell-permeable macrocyclic peptidomimetic. MM-589 is a significant research tool and potential therapeutic lead that targets the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3] This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL complex, which is frequently dysregulated in certain types of acute leukemia.[4]
Core Structure and Mechanism of Action
MM-589 is a macrocyclic peptidomimetic designed to mimic the binding motif of MLL that interacts with WDR5.[3] Its cyclic nature provides conformational rigidity, which contributes to its high binding affinity and improved cell permeability compared to linear peptides.[3]
The primary mechanism of action of MM-589 is the disruption of the WDR5-MLL complex.[1][5] WDR5 acts as a critical scaffolding protein that is essential for the integrity and enzymatic activity of the MLL1 histone methyltransferase complex.[5][6] By binding to a key arginine-binding pocket on WDR5, MM-589 competitively inhibits the binding of MLL, leading to the disassembly of the complex and a subsequent reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation.[5][6] This epigenetic modification is vital for the expression of genes, such as the HOXA9 and MEIS1, that drive the proliferation of MLL-rearranged leukemia cells.[3]
Quantitative Biological Data
The following tables summarize the key quantitative data for MM-589, demonstrating its high-affinity binding to WDR5, potent inhibition of MLL1 enzymatic activity, and selective anti-proliferative effects against leukemia cell lines.
Table 1: In Vitro Binding Affinity and Functional Inhibition of MM-589
| Parameter | Target/Assay | Value | Reference |
| IC50 | WDR5 Binding | 0.90 nM | [1][4] |
| Ki | WDR5 Binding | <1 nM | [4] |
| IC50 | MLL H3K4 Methyltransferase Activity | 12.7 nM | [1][4] |
Table 2: Anti-proliferative Activity of MM-589 in Human Leukemia Cell Lines
| Cell Line | MLL Status | IC50 (µM) | Reference |
| MOLM-13 | MLL-AF9 fusion | 0.21 | [4] |
| MV4-11 | MLL-AF4 fusion | 0.25 | [4] |
| HL-60 | MLL wild-type | 8.6 | [4] |
Signaling Pathway and Inhibition by MM-589
The following diagram illustrates the role of the WDR5-MLL complex in histone methylation and the mechanism of inhibition by MM-589.
Caption: Inhibition of the WDR5-MLL1 interaction by MM-589 prevents the formation of the active methyltransferase complex, leading to reduced H3K4 methylation and decreased expression of leukemogenic genes.
Experimental Protocols
While the detailed, step-by-step experimental protocols for the synthesis and evaluation of MM-589 are proprietary to the discovering institution, this section outlines the principles behind the key methodologies employed in its characterization based on the primary literature.[1]
1. Synthesis of MM-589 MM-589 was synthesized using solid-phase peptide synthesis (SPPS) techniques. This methodology involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The synthesis would have been followed by on-resin cyclization to form the macrocyclic structure, and then cleavage from the resin and purification, likely using high-performance liquid chromatography (HPLC).
2. WDR5-MLL Interaction Assay (AlphaLISA) The binding affinity of MM-589 to WDR5 was determined using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA). This is a bead-based immunoassay that measures the interaction between two molecules in solution. In this case, one protein (e.g., WDR5) is attached to a "donor" bead and the interacting partner (a biotinylated MLL peptide) is bound by a streptavidin-coated "acceptor" bead. When the beads are in close proximity due to the protein-protein interaction, excitation of the donor bead results in a luminescent signal from the acceptor bead. MM-589 competes with the MLL peptide for binding to WDR5, causing a dose-dependent decrease in the AlphaLISA signal, from which the IC50 value is calculated.
3. MLL Histone Methyltransferase (HMT) Functional Assay To assess the functional consequence of WDR5-MLL disruption, an in vitro HMT assay was performed.[5] This assay measures the enzymatic activity of the MLL complex. A typical setup would involve incubating the reconstituted MLL complex (containing MLL1, WDR5, and other core components) with its substrate (a histone H3 peptide) and a methyl donor (S-adenosylmethionine, SAM), often radiolabeled. The amount of methylation is then quantified. The assay is performed with increasing concentrations of MM-589 to determine its inhibitory effect on the methyltransferase activity.[5]
4. Cell Proliferation Assays The anti-proliferative effects of MM-589 on leukemia cell lines were measured using standard cell viability assays, such as the MTS or MTT assay. In these assays, cells are seeded in multi-well plates and treated with a range of concentrations of the compound. After a set incubation period (e.g., 72 hours), a reagent is added that is converted into a colored formazan (B1609692) product by metabolically active cells. The amount of color produced is proportional to the number of viable cells and is measured using a plate reader. This allows for the calculation of the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
5. X-ray Crystallography To elucidate the structural basis of its high-affinity binding, the co-crystal structure of MM-589 in complex with WDR5 was determined. This involved expressing and purifying the WDR5 protein, forming a complex with MM-589, and crystallizing this complex. The resulting crystals were then exposed to a high-intensity X-ray beam, and the diffraction pattern was recorded. Computational analysis of this diffraction data allowed for the determination of the three-dimensional atomic structure of MM-589 bound to WDR5.
Experimental Workflow Example: AlphaLISA
The following diagram outlines a typical workflow for an AlphaLISA-based assay to determine the IC50 of an inhibitor for a protein-protein interaction.
Caption: Workflow of an AlphaLISA experiment to measure the inhibitory potency of MM-589 on the WDR5-MLL interaction.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: MM-589 Binding Affinity to WDR5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the macrocyclic peptidomimetic inhibitor, MM-589, to the WD repeat-containing protein 5 (WDR5). The document details the quantitative binding data, the experimental methodologies employed for its determination, and the relevant signaling pathways, presented in a format tailored for researchers and professionals in drug development.
Quantitative Binding Affinity and Inhibitory Activity of MM-589
MM-589 is a highly potent and cell-permeable inhibitor that targets the protein-protein interaction between WDR5 and Mixed Lineage Leukemia (MLL) protein.[1][2][3][4][5] Its binding affinity and inhibitory capabilities have been quantified through various biochemical and cellular assays.
| Parameter | Value | Target/System | Assay Type |
| IC50 | 0.90 nM | WDR5 | Biochemical |
| Ki | < 1 nM | WDR5 | Biochemical |
| IC50 | 12.7 nM | MLL H3K4 Histone Methyltransferase (HMT) Activity | Biochemical |
| IC50 | 0.21 µM | MOLM-13 (human leukemia cell line) | Cellular |
| IC50 | 0.25 µM | MV4-11 (human leukemia cell line) | Cellular |
| IC50 | 8.6 µM | HL-60 (human leukemia cell line) | Cellular |
Experimental Protocols
The determination of MM-589's binding affinity and inhibitory activity involves sophisticated biochemical assays. The following sections provide detailed methodologies for the key experiments cited.
Fluorescence Polarization (FP) Assay for WDR5 Binding
This competitive binding assay measures the displacement of a fluorescently labeled MLL-derived peptide from WDR5 by a test compound (e.g., MM-589).
Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger molecule (WDR5), its tumbling is restricted, leading to an increase in fluorescence polarization. A competing inhibitor will displace the tracer, causing a decrease in polarization.
Materials:
-
WDR5 Protein: Purified recombinant human WDR5.
-
Fluorescent Tracer: A synthetic peptide derived from the MLL WDR5-interaction (WIN) motif, labeled with a fluorophore (e.g., FITC).
-
Assay Buffer: For example, 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Test Compound: MM-589 serially diluted.
-
Microplate: Low-binding, black, 384-well microplate.
-
Plate Reader: Equipped with fluorescence polarization optics.
Procedure:
-
Prepare serial dilutions of MM-589 in the assay buffer.
-
Add a fixed concentration of WDR5 protein and the fluorescent tracer to each well of the microplate.
-
Add the serially diluted MM-589 or vehicle control to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
AlphaLISA Assay for MLL Histone Methyltransferase (HMT) Activity
This assay quantifies the enzymatic activity of the MLL complex and the inhibitory effect of compounds like MM-589.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay. Donor and Acceptor beads are brought into proximity through a specific biological interaction. Upon laser excitation of the Donor bead, singlet oxygen is generated, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal. In this context, the assay measures the methylation of a biotinylated histone H3 peptide by the MLL complex.
Materials:
-
MLL Complex: Reconstituted MLL core complex (containing MLL1, WDR5, RbBP5, and ASH2L).
-
Substrate: Biotinylated histone H3 peptide (e.g., H3 1-21).
-
Methyl Donor: S-adenosylmethionine (SAM).
-
Detection Antibody: An antibody specific for the methylated histone mark (e.g., anti-H3K4me2/3) conjugated to AlphaLISA Acceptor beads.
-
Streptavidin-coated Donor Beads.
-
Assay Buffer: For example, 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA.
-
Test Compound: MM-589 serially diluted.
-
Microplate: White, 384-well microplate.
-
Plate Reader: Alpha-enabled plate reader.
Procedure:
-
Pre-incubate the MLL complex with serially diluted MM-589 for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding the biotinylated histone H3 substrate and SAM.
-
Incubate the reaction mixture at room temperature for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the anti-methylated H3 antibody-conjugated Acceptor beads.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody-antigen binding.
-
Add the Streptavidin-coated Donor beads in subdued light.
-
Incubate for a final period (e.g., 30 minutes) in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
Calculate the IC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for determining binding affinity and the signaling pathway involving the WDR5-MLL interaction.
References
- 1. Assembling a COMPASS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 5. cancer-research-network.com [cancer-research-network.com]
cell permeability of MM-589
An In-depth Technical Guide on the Cell Permeability of MM-589
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 is a potent, macrocyclic peptidomimetic designed as a highly specific inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL).[1][2] This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL1 complex, which is a key driver in certain types of acute leukemia, particularly those with MLL gene translocations.[1][2] A critical attribute for any drug targeting an intracellular protein like WDR5 is its ability to efficiently cross the cell membrane. MM-589 is consistently described as a cell-permeable inhibitor, a characteristic substantiated by its potent activity in cell-based assays where it effectively engages its intracellular target and elicits a biological response.[3][4]
This guide provides a comprehensive overview of the available data that substantiates the . It includes a summary of its biochemical and cellular activities, a detailed experimental protocol for the key cell-based assay, and diagrams illustrating its mechanism of action and the general workflow for its evaluation.
Mechanism of Action: Targeting the Intracellular WDR5-MLL Interaction
The MLL1 protein is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase. Its catalytic activity is dependent on its assembly into a core complex with other proteins, including WDR5.[2] The interaction between MLL1 and WDR5 is essential for the proper function and stability of the complex. MM-589 was designed to mimic the key binding motif of MLL1, thereby competitively binding to a pocket on the surface of WDR5 and disrupting the formation of the functional WDR5-MLL1 complex.[3][4] This inhibition of an intracellular PPI prevents H3K4 methylation, leading to the downregulation of target genes essential for leukemia cell proliferation and survival, such as HOXA9 and MEIS1. The potent activity of MM-589 in cellular settings is a direct consequence of its ability to penetrate the cell and nuclear membranes to reach this target.
Quantitative Data Supporting Cell Permeability
While direct permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays for MM-589 are not available in the cited literature, its cell-permeable nature is strongly inferred from its potent biological activity in whole-cell models. The molecule must cross the plasma membrane to inhibit its intracellular target, and the low nanomolar to micromolar concentrations required to inhibit cell growth indicate that this process is efficient.
Biochemical Activity
This table summarizes the direct inhibitory activity of MM-589 on its target protein and the associated enzymatic function in cell-free biochemical assays.
| Parameter | Target/Assay | IC₅₀ / Kᵢ | Reference |
| Binding Affinity (IC₅₀) | WDR5 Protein | 0.90 nM | [2][3] |
| Binding Affinity (Kᵢ) | WDR5 Protein | < 1 nM | [1][2] |
| Functional Inhibition (IC₅₀) | MLL H3K4 Methyltransferase (HMT) Activity | 12.7 nM | [1][3] |
Cellular Activity
The potent inhibition of proliferation in leukemia cell lines that are dependent on the MLL1-WDR5 interaction is the primary evidence for MM-589's cell permeability. The stark difference in potency between MLL-rearranged cell lines (MV4-11, MOLM-13) and a non-dependent cell line (HL-60) also demonstrates its on-target intracellular activity.[2][5]
| Cell Line | Description | Cellular IC₅₀ | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) with MLL-AF4 fusion | 0.25 µM | [2][5] |
| MOLM-13 | AML with MLL-AF9 fusion | 0.21 µM | [2][5] |
| HL-60 | Acute Promyelocytic Leukemia (APL), MLL wild-type | 8.6 µM | [2][5] |
Experimental Protocols
The following is a representative protocol for the cell-based assays used to determine the cellular IC₅₀ values of MM-589, which substantiate its cell permeability.
Cell Growth Inhibition Assay (WST-8 Assay)
This assay is used to measure the anti-proliferative effects of a compound on cancer cell lines.
1. Cell Culture and Plating:
-
Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded into 96-well microplates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
2. Compound Treatment:
-
MM-589 is dissolved in a suitable solvent like DMSO to create a high-concentration stock solution.
-
A serial dilution series of MM-589 is prepared (e.g., from 0.01 µM to 10 µM).[5]
-
The cells are treated with the various concentrations of MM-589. A vehicle control (DMSO) is also included.
-
The plates are incubated for a period of 4 to 7 days to allow for the compound to take effect.[5]
3. Cell Viability Measurement:
-
After the incubation period, 10 µL of a WST-8 reagent (e.g., CCK-8) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C. The WST-8 reagent is bioreduced by metabolically active cells into a water-soluble formazan (B1609692) dye, resulting in a color change.
-
The absorbance is measured at 450 nm using a microplate reader.
4. Data Analysis:
-
The absorbance values are converted to percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated by fitting the dose-response data to a sigmoidal curve using graphing software (e.g., GraphPad Prism).
Conclusion
MM-589 is a potent and selective inhibitor of the WDR5-MLL protein-protein interaction. While direct quantitative measurements of its membrane permeability are not publicly documented, its powerful anti-proliferative effects on leukemia cells that are mechanistically dependent on this intracellular target serve as robust, functional evidence of its cell-permeable nature. The ability to achieve low micromolar to high nanomolar IC₅₀ values in multi-day cellular assays confirms that MM-589 can effectively cross the cell membrane to engage its target and exert its biological function. This critical characteristic makes MM-589 a valuable lead compound for the development of novel therapeutics for acute leukemia.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of MM-589: A Potent Inhibitor of the WDR5-MLL Interaction
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth overview of the discovery, synthesis, and mechanism of action of MM-589, a highly potent and cell-permeable macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting epigenetic pathways in oncology.
Introduction: Targeting the WDR5-MLL Interaction in Leukemia
Acute leukemia, particularly cases harboring MLL translocations, presents a significant therapeutic challenge.[1] The MLL1 (Mixed-lineage leukemia 1) protein is a histone methyltransferase that plays a crucial role in regulating gene expression, and its aberrant activity is a hallmark of certain aggressive leukemias.[1] MLL1's enzymatic activity is dependent on its interaction with WDR5, a scaffolding protein that is a core component of the MLL complex.[2][3] This interaction is essential for the H3K4 methyltransferase (HMT) activity of the MLL complex.[3] Therefore, disrupting the WDR5-MLL protein-protein interaction (PPI) has emerged as a promising therapeutic strategy to inhibit the oncogenic activity of MLL fusion proteins.[1][2][3]
MM-589 was developed as a potent and selective inhibitor of this critical interaction.[3][4][5] It is a macrocyclic peptidomimetic designed to mimic the binding motif of MLL to WDR5, thereby competitively inhibiting the formation of the functional MLL complex.[3][6]
Discovery of MM-589
The discovery of MM-589 was the result of a structure-based drug design effort aimed at developing cell-permeable inhibitors of the WDR5-MLL interaction.[3] Researchers at the University of Michigan designed and synthesized a series of macrocyclic peptidomimetics to improve upon earlier, less potent inhibitors.[3][7] Compound 18, later named MM-589, emerged as the most potent compound from this series.[1][7]
There is no publicly available evidence to suggest that MM-589 was discovered or developed by Merrimack Pharmaceuticals. The primary research and publications associated with MM-589 originate from academic institutions.
Synthesis of MM-589
MM-589 is a macrocyclic peptidomimetic.[3] The detailed, step-by-step synthesis protocol for MM-589 is described in the supplementary information of the primary publication by Karatas H, et al. in the Journal of Medicinal Chemistry (2017). While the full supplementary data is not publicly available through general searches, the synthesis of similar macrocyclic peptidomimetics typically involves a multi-step process including solid-phase peptide synthesis of a linear precursor followed by a macrocyclization step in solution. The synthesis is a complex process requiring expertise in peptide and medicinal chemistry.
Mechanism of Action
MM-589 exerts its biological effect by directly binding to WDR5 and disrupting its interaction with MLL.[5] This inhibition prevents the proper assembly and function of the MLL histone methyltransferase complex, leading to a reduction in H3K4 methylation at target gene promoters. The subsequent alteration in gene expression ultimately inhibits the growth of leukemia cells that are dependent on MLL activity.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for MM-589 from preclinical studies.
Table 1: In Vitro Binding and Enzyme Inhibition
| Parameter | Value | Reference |
| WDR5 Binding IC50 | 0.90 nM | [4][5][8] |
| WDR5 Binding Ki | < 1 nM | [1] |
| MLL H3K4 Methyltransferase Activity IC50 | 12.7 nM | [4][5][8] |
Table 2: In Vitro Cell Growth Inhibition (IC50)
| Cell Line | Description | IC50 (µM) | Reference |
| MV4-11 | Human leukemia, MLL-AF4 | 0.25 | [4][5] |
| MOLM-13 | Human leukemia, MLL-AF9 | 0.21 | [4][5] |
| HL-60 | Human leukemia, MLL wild-type | 8.6 | [4][5] |
Experimental Protocols
AlphaLISA-based MLL H3K4 Methyltransferase (HMT) Assay
This assay was developed to functionally evaluate the inhibitory activity of compounds like MM-589 on the MLL HMT activity.[3] The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the methylation of a biotinylated histone H3 peptide substrate by the MLL complex.
General Protocol:
-
Reaction Setup: The HMT reaction is performed in a microplate containing the MLL enzyme complex, the biotinylated H3 peptide substrate, S-adenosylmethionine (SAM - the methyl donor), and the test compound (e.g., MM-589) at various concentrations.
-
Incubation: The reaction mixture is incubated to allow for the enzymatic methylation of the H3 substrate.
-
Detection:
-
Streptavidin-coated Donor beads are added, which bind to the biotinylated H3 peptide.
-
Antibody-coated Acceptor beads that specifically recognize the methylated lysine on the H3 peptide are also added.
-
-
Signal Generation: If methylation has occurred, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads with a laser, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal that is measured. The intensity of the signal is proportional to the level of H3 methylation.
-
Data Analysis: The IC50 value is calculated by plotting the signal intensity against the concentration of the inhibitor.
Cell-Based Proliferation Assay
The anti-proliferative activity of MM-589 was assessed in various human leukemia cell lines.
General Protocol:
-
Cell Seeding: Leukemia cells (e.g., MV4-11, MOLM-13, HL-60) are seeded into 96-well plates at a specific density.
-
Compound Treatment: The cells are treated with a range of concentrations of MM-589.
-
Incubation: The plates are incubated for a period of 4 to 7 days to allow for cell proliferation.[4][8]
-
Viability Assessment: Cell viability is measured using a standard method, such as the MTS or CellTiter-Glo assay, which quantifies the number of viable cells.
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the log concentration of MM-589.
Logical Relationships in the Discovery Process
The discovery of MM-589 followed a logical progression typical of structure-based drug discovery.
Conclusion
MM-589 represents a significant advancement in the development of inhibitors targeting the WDR5-MLL protein-protein interaction. Its high potency and cell permeability make it a valuable research tool for studying the biology of MLL-dependent cancers and a promising lead compound for the development of novel epigenetic therapies for acute leukemia. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of MM-589 and similar macrocyclic peptidomimetic inhibitors.
References
- 1. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Diversity-oriented synthesis of macrocyclic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. [논문]Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction [scienceon.kisti.re.kr]
- 6. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. fiercebiotech.com [fiercebiotech.com]
Methodological & Application
Application Notes and Protocols for MM-589 TFA in Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 is a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) protein-protein interaction.[1][2] By binding to WDR5, MM-589 disrupts the formation of the MLL1 core complex, which is essential for its histone H3 lysine (B10760008) 4 (H3K4) methyltransferase activity.[1][3][4] This inhibition of H3K4 methylation at the promoter regions of key oncogenes, such as HOXA9 and MEIS1, leads to their transcriptional repression and subsequently suppresses the proliferation of leukemia cells harboring MLL translocations.[5] The trifluoroacetate (B77799) (TFA) salt of MM-589 is often used to enhance solubility and stability for research purposes.
These application notes provide a detailed protocol for the in vivo evaluation of MM-589 TFA in a leukemia xenograft model, based on preclinical studies of similar WDR5-MLL inhibitors. Additionally, quantitative data on the in vitro efficacy of MM-589 and a diagram of the targeted signaling pathway are presented.
WDR5-MLL Signaling Pathway
The WDR5-MLL1 complex is a critical component of the SET1/MLL family of histone methyltransferases, which are responsible for mono-, di-, and tri-methylation of histone H3 at lysine 4 (H3K4me1/2/3). This epigenetic mark is generally associated with active gene transcription. In MLL-rearranged leukemias, the MLL fusion proteins aberrantly recruit the WDR5-containing complex to target genes like HOXA9 and MEIS1, leading to their sustained expression and driving leukemogenesis. MM-589 acts by disrupting the interaction between WDR5 and MLL1, thereby preventing the methylation of H3K4 and the transcription of these key oncogenes.
Caption: WDR5-MLL Signaling Pathway and the Mechanism of Action of this compound.
Quantitative Data
The following tables summarize the in vitro potency of MM-589 and provide representative in vivo efficacy data for a similar WDR5-MLL inhibitor as a reference for expected outcomes.
Table 1: In Vitro Activity of MM-589 [1][2]
| Parameter | Value | Description |
| WDR5 Binding (IC50) | 0.90 nM | Concentration for 50% inhibition of binding to WDR5. |
| MLL H3K4 HMT Activity (IC50) | 12.7 nM | Concentration for 50% inhibition of MLL H3K4 methyltransferase activity. |
| Cell Growth Inhibition (IC50) | ||
| MV4-11 (MLL-AF4) | 0.25 µM | Human B-myelomonocytic leukemia cell line. |
| MOLM-13 (MLL-AF9) | 0.21 µM | Human acute myeloid leukemia cell line. |
| HL-60 (MLL-wildtype) | 8.6 µM | Human promyelocytic leukemia cell line. |
Table 2: Representative In Vivo Efficacy of a WDR5-MLL Inhibitor (DDO-2093) in an MV4-11 Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | N/A | 0 | Standard control group. |
| DDO-2093 | 50 mg/kg, i.p., daily | Significant | Showed a favorable safety profile. |
Experimental Protocols
In Vivo Efficacy Study in a Leukemia Xenograft Mouse Model
This protocol describes a general procedure for evaluating the in vivo antitumor activity of this compound using a subcutaneous xenograft model of MLL-rearranged leukemia.
1. Animal Model
-
Species: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old, female.
-
Cell Line: MV4-11 or MOLM-13 human leukemia cells with MLL rearrangements.
-
Cell Culture: Cells should be cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) and confirmed to be free of mycoplasma.
2. Xenograft Implantation
-
Harvest leukemia cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 108 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse.
3. Experimental Workflow
Caption: General Experimental Workflow for an In Vivo Efficacy Study.
4. Drug Formulation and Administration
-
This compound Formulation (Proposed): Due to the macrocyclic peptide nature of MM-589, solubility and stability in a vehicle suitable for in vivo use should be carefully determined. A potential starting point for formulation could be a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final formulation should be sterile-filtered.
-
Dosing (Proposed): Based on studies of other WDR5 inhibitors, a starting dose could be in the range of 25-50 mg/kg. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD).
-
Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) administration, depending on the pharmacokinetic properties of the compound.
-
Treatment Schedule: Daily administration for a period of 21-28 days.
5. Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of general health and toxicity.
-
Primary Endpoint: Tumor growth inhibition (TGI). This is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Secondary Endpoints:
-
Overall survival.
-
Pharmacodynamic analysis: At the end of the study, tumors can be harvested to assess the levels of H3K4me3 and the expression of target genes like HOXA9 and MEIS1 via Western blot, immunohistochemistry, or RT-qPCR to confirm target engagement.
-
6. Statistical Analysis
-
Tumor growth data can be analyzed using a two-way ANOVA with repeated measures.
-
Survival data can be analyzed using the Kaplan-Meier method with a log-rank test.
-
A p-value of <0.05 is typically considered statistically significant.
Conclusion
This compound is a promising therapeutic agent for MLL-rearranged leukemias due to its potent and specific inhibition of the WDR5-MLL interaction. The provided protocols and data serve as a comprehensive guide for researchers to design and execute in vivo studies to further evaluate the preclinical efficacy of this compound. It is crucial to perform preliminary studies to determine the optimal formulation, dosing, and schedule for this compound in the chosen animal model.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MM-589 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor that specifically targets the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL).[1][2][3][4] MLL1 (also known as KMT2A) is a histone methyltransferase that plays a critical role in regulating gene expression through the methylation of histone H3 at lysine (B10760008) 4 (H3K4). The interaction with WDR5 is essential for MLL1's enzymatic activity.[1][3] In certain types of acute leukemia, chromosomal translocations involving the MLL1 gene lead to the production of oncogenic fusion proteins that drive leukemogenesis.[1][3] By binding to WDR5 with high affinity, MM-589 effectively blocks the WDR5-MLL interaction, leading to the inhibition of MLL1 methyltransferase activity, suppression of target gene expression (such as HOXA9 and MEIS1), and selective inhibition of cell growth in leukemia cells harboring MLL translocations.[5][6][7]
These application notes provide detailed protocols for utilizing MM-589 in various cell culture-based assays to assess its biological activity and mechanism of action.
Data Presentation: Quantitative Activity of MM-589
The following table summarizes the reported inhibitory concentrations (IC₅₀) and binding affinities of MM-589 from biochemical and cellular assays.
| Parameter | Target/Cell Line | IC₅₀ / Kᵢ Value | Reference |
| Binding Affinity | WDR5 Protein | 0.90 nM (IC₅₀) | [2][3] |
| WDR5 Protein | < 1 nM (Kᵢ) | [3] | |
| Enzyme Inhibition | MLL H3K4 Methyltransferase (HMT) Activity | 12.7 nM (IC₅₀) | [2][3][4] |
| Cell Growth Inhibition | MOLM-13 (Human AML, MLL-AF9) | 0.21 µM (IC₅₀) | [3] |
| MV4-11 (Human AML, MLL-AF4) | 0.25 µM (IC₅₀) | [3] | |
| HL-60 (Human AML, MLL-WT) | 8.6 µM (IC₅₀) | [3] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of MM-589 and a general workflow for its evaluation in cell culture.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MM-589 TFA in Mouse Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 is a highly potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). The trifluoroacetate (B77799) (TFA) salt of MM-589 enhances its water solubility and stability, making it more suitable for in vivo applications.[1] MM-589 binds to WDR5 with a high affinity, exhibiting an IC50 of 0.90 nM, and subsequently inhibits the H3K4 methyltransferase activity of the MLL complex with an IC50 of 12.7 nM.[2][3][4] This inhibition of MLL activity has shown promise in preclinical studies for the treatment of acute leukemias, particularly those with MLL rearrangements.[4][5]
These application notes provide a comprehensive overview of the in vitro activity of MM-589 TFA and detail protocols for its use in in vivo mouse models of leukemia. Due to the limited availability of published in vivo data specifically for this compound, the provided in vivo protocols are based on established methodologies for leukemia xenograft models and data from similar WDR5-MLL inhibitors.
In Vitro Activity of MM-589
MM-589 has demonstrated potent and selective inhibition of cell growth in human leukemia cell lines harboring MLL translocations.
| Cell Line | Description | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) with MLL-AF4 fusion | 0.25 | [3] |
| MOLM-13 | Acute Myeloid Leukemia (AML) with MLL-AF9 fusion | 0.21 | [3] |
| HL-60 | Acute Promyelocytic Leukemia (APL) | 8.6 | [3] |
Signaling Pathway
MM-589 targets a critical interaction in the MLL methyltransferase complex, leading to downstream effects on gene expression and cancer cell survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
Application Notes: AlphaLISA-Based MLL HMT Functional Assay with MM-589
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Mixed Lineage Leukemia (MLL) family of histone methyltransferases (HMTs) plays a critical role in regulating gene expression through the methylation of histone H3 at lysine (B10760008) 4 (H3K4). Dysregulation of MLL activity is implicated in various cancers, particularly acute leukemias. The interaction between MLL and the WD repeat domain 5 (WDR5) protein is essential for the catalytic activity of the MLL complex. Consequently, targeting the MLL-WDR5 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. MM-589 is a potent and cell-permeable inhibitor that specifically disrupts this interaction.[1][2]
This application note provides a detailed protocol for an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) based functional assay to measure MLL HMT activity and its inhibition by compounds such as MM-589. The AlphaLISA technology offers a sensitive, no-wash, bead-based assay format suitable for high-throughput screening (HTS).[3][4][5][6]
Principle of the Assay
The AlphaLISA assay quantifies the methylation of a biotinylated histone H3 peptide substrate by the MLL enzyme complex. The assay utilizes two types of beads: Streptavidin-coated Donor beads and Acceptor beads conjugated to an antibody specific for the methylated histone mark. When the MLL enzyme methylates the biotinylated substrate, the Donor beads bind to the biotin (B1667282) tag, and the Acceptor beads bind to the methyl mark. This brings the beads into close proximity (<200 nm). Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of the emitted light is directly proportional to the level of substrate methylation. Inhibitors of MLL HMT activity will decrease the signal.[3][4][5][6]
Data Presentation
Table 1: Inhibitory Activity of MM-589
| Target | Assay | IC50 | Reference |
| MLL H3K4 Methyltransferase Activity | AlphaLISA-based HMT Assay | 12.7 nM | [1][7] |
| WDR5 Binding | Biochemical Assay | 0.90 nM | [1][7] |
Table 2: Cellular Activity of MM-589 in MLL-rearranged Leukemia Cell Lines
| Cell Line | Type | IC50 | Reference |
| MV4-11 | MLL-AF4 | 0.25 µM | [1] |
| MOLM-13 | MLL-AF9 | 0.21 µM | [1] |
| HL-60 | MLL-wildtype | 8.6 µM | [1] |
Mandatory Visualizations
Caption: MLL Signaling Pathway and MM-589 Inhibition.
Caption: AlphaLISA MLL HMT Assay Workflow.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant MLL core complex (containing MLL, WDR5, ASH2L, RBBP5, and DPY30)
-
Substrate: Biotinylated Histone H3 (1-21) peptide
-
Cofactor: S-adenosyl-L-methionine (SAM)
-
Inhibitor: MM-589
-
Detection Reagents:
-
AlphaLISA® Anti-methyl-Histone H3 Acceptor beads
-
AlphaLISA® Streptavidin Donor beads
-
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA
-
Detection Buffer: e.g., 1x AlphaLISA Epigenetics Buffer
-
Plates: 384-well white opaque assay plates
-
Plate Reader: An AlphaScreen®-enabled plate reader
Assay Protocol
-
Compound Preparation:
-
Prepare a stock solution of MM-589 in 100% DMSO.
-
Perform serial dilutions of the compound in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Enzyme Reaction:
-
Add 2.5 µL of the diluted compound or vehicle (assay buffer with DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the MLL enzyme complex (at 2x final concentration) to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture of biotinylated H3 peptide substrate and SAM (at 2x final concentration).
-
Seal the plate and incubate for 60 minutes at room temperature.
-
-
AlphaLISA Detection:
-
Prepare the Anti-methyl-Histone H3 Acceptor beads by diluting them in 1x AlphaLISA Epigenetics Buffer.
-
Add 5 µL of the diluted Acceptor beads to each well.
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Prepare the Streptavidin Donor beads by diluting them in 1x AlphaLISA Epigenetics Buffer under subdued light.
-
Add 10 µL of the diluted Donor beads to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Signal Measurement:
-
Read the plate on an AlphaScreen-enabled plate reader with excitation at 680 nm and emission detection at 615 nm.
-
Data Analysis
The inhibitory effect of MM-589 can be determined by calculating the IC50 value from a dose-response curve. The data is typically normalized to the high control (enzyme, substrate, and vehicle) and low control (no enzyme or a known potent inhibitor). The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Conclusion
The AlphaLISA-based MLL HMT functional assay is a robust and sensitive method for characterizing the activity of MLL inhibitors like MM-589. Its homogeneous format and high-throughput compatibility make it an ideal tool for drug discovery and development efforts targeting the MLL-WDR5 interaction. The data presented here demonstrates the potent and specific inhibition of MLL HMT activity by MM-589, supporting its further investigation as a potential therapeutic agent for MLL-rearranged leukemias.
References
- 1. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
Application Notes: Utilizing MM-589 for the Study of MLL Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed-lineage leukemia (MLL) fusion proteins, arising from chromosomal translocations of the KMT2A gene, are potent oncogenic drivers in aggressive hematological malignancies, particularly in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These fusion proteins are critical for the initiation and maintenance of the leukemic state. A key interaction for their oncogenic activity is the binding of the MLL N-terminal fragment to the WD repeat domain 5 (WDR5) protein. This interaction is essential for the histone methyltransferase (HMT) activity of the MLL complex, which leads to the aberrant expression of target genes such as HOXA9 and MEIS1, ultimately driving leukemogenesis.
MM-589 is a highly potent, cell-permeable, macrocyclic peptidomimetic inhibitor that specifically targets the WDR5-MLL protein-protein interaction. By disrupting this crucial interaction, MM-589 effectively inhibits the HMT activity of the MLL complex and suppresses the growth of MLL-rearranged leukemia cells. These application notes provide a comprehensive guide for utilizing MM-589 as a chemical probe to study MLL fusion proteins, including detailed protocols for key experiments and a summary of its biochemical and cellular activities.
Mechanism of Action
MM-589 functions by binding with high affinity to a pocket on WDR5 that is critical for its interaction with MLL fusion proteins. This competitive inhibition prevents the assembly of a functional MLL methyltransferase complex, thereby blocking the methylation of histone H3 at lysine (B10760008) 4 (H3K4). The loss of H3K4 methylation at the promoter regions of MLL target genes, such as HOXA9 and MEIS1, leads to their transcriptional repression. The downregulation of these key downstream effectors results in the inhibition of proliferation and the induction of apoptosis in MLL-rearranged leukemia cells.
Diagram of the MM-589 Signaling Pathway
Caption: Mechanism of action of MM-589 in inhibiting the MLL fusion protein pathway.
Quantitative Data Summary
The following tables summarize the key in vitro activities of MM-589.
Table 1: Biochemical Activity of MM-589
| Parameter | Target | IC₅₀ | Kᵢ | Reference |
| Binding Affinity | WDR5 | 0.90 nM | < 1 nM | |
| HMT Activity Inhibition | MLL Complex | 12.7 nM | - |
Table 2: Cellular Activity of MM-589 in Leukemia Cell Lines
| Cell Line | MLL Status | Assay | IC₅₀ | Reference |
| MV4-11 | MLL-AF4 | Cell Growth Inhibition | 0.25 µM | |
| MOLM-13 | MLL-AF9 | Cell Growth Inhibition | 0.21 µM | |
| HL-60 | MLL-wildtype | Cell Growth Inhibition | 8.6 µM |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of MM-589 on MLL-rearranged leukemia cells.
Caption: General experimental workflow for studying MM-589.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of MM-589 in MLL-rearranged and control leukemia cell lines using an MTT assay.
Materials:
-
MLL-rearranged human leukemia cell lines (e.g., MV4-11, MOLM-13)
-
MLL-wildtype human leukemia cell line (e.g., HL-60)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MM-589 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of MM-589 in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be ≤ 0.1%.
-
Add the diluted MM-589 or vehicle control (DMSO) to the respective wells. A typical concentration range for MM-589 is 0.01 to 10 µM.
-
-
Incubation:
-
Incubate the plates for 4 to 7 days at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the MM-589 concentration and fitting the data to a four-parameter logistic curve.
-
Protocol 2: In Vitro Histone Methyltransferase (HMT) Assay (AlphaLISA)
This protocol outlines a method to determine the IC₅₀ of MM-589 for the inhibition of MLL HMT activity using an AlphaLISA-based assay.
Materials:
-
Recombinant MLL core complex (MLL, WDR5, RbBP5, ASH2L)
-
Biotinylated Histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
MM-589 (in DMSO)
-
AlphaLISA anti-methyl-Histone H3 antibody-conjugated Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA assay buffer
-
384-well white opaque assay plates
-
AlphaLISA-compatible plate reader
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the following components in this order:
-
MM-589 or DMSO vehicle control.
-
Recombinant MLL core complex.
-
Biotinylated Histone H3 peptide substrate.
-
-
Initiate the reaction by adding SAM.
-
-
Enzymatic Reaction:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Stop the reaction by adding a solution containing the AlphaLISA Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add the Streptavidin-coated Donor beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Signal Reading:
-
Read the plate on an AlphaLISA-compatible plate reader (excitation at 680 nm, emission at 615 nm).
-
-
Data Analysis:
-
Calculate the percentage of HMT activity relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of activity against the logarithm of the MM-589 concentration.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol describes the use of ChIP-qPCR to assess the effect of MM-589 on the
Application Notes and Protocols for Measuring MM-589 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of MM-589, a potent and cell-permeable inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction.
Introduction to MM-589
MM-589 is a macrocyclic peptidomimetic that disrupts the critical interaction between WDR5 and MLL, a key component of the MLL1/KMT2A histone methyltransferase complex.[1][2][3] This inhibition leads to a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation, a mark associated with active gene transcription. Consequently, MM-589 has been shown to selectively inhibit the growth of human leukemia cell lines harboring MLL translocations, such as MV4-11 and MOLM-13.[1][2][4]
Mechanism of Action
MM-589 binds to WDR5 with high affinity, preventing its association with MLL and thereby inhibiting the histone methyltransferase (HMT) activity of the MLL complex.[1][2][3][4] This leads to decreased H3K4 methylation at the promoters of MLL target genes, such as HOXA9 and MEIS1, which are critical for the survival and proliferation of MLL-rearranged leukemia cells.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of MM-589.
Table 1: Biochemical Activity of MM-589
| Assay Target | IC50 Value | Reference |
| WDR5 Binding | 0.90 nM | [1][2][4] |
| MLL H3K4 Methyltransferase Activity | 12.7 nM | [1][2][4] |
Table 2: Cellular Activity of MM-589 in Leukemia Cell Lines
| Cell Line | Description | IC50 Value (Cell Growth Inhibition) | Reference |
| MV4-11 | Human B-myelomonocytic leukemia, MLL-AF4 fusion | 0.25 µM | [1][2] |
| MOLM-13 | Human acute myeloid leukemia, MLL-AF9 fusion | 0.21 µM | [1][2] |
| HL-60 | Human acute promyelocytic leukemia, MLL wild-type | 8.6 µM | [1][2] |
Experimental Protocols
Here we provide detailed protocols for key experiments to measure the in vitro efficacy of MM-589.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of MM-589 on the proliferation of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MM-589 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of MM-589 in complete culture medium. The final concentrations should typically range from 0.01 µM to 10 µM.[1]
-
Add 100 µL of the MM-589 dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by MM-589 in leukemia cells.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
MM-589
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and treat with MM-589 at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[2][5][6] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of MM-589 on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
MM-589
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Seed cells and treat with MM-589 as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[3][7][8]
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Histone Methyltransferase (HMT) Assay (AlphaLISA)
Objective: To directly measure the inhibitory effect of MM-589 on MLL HMT activity.
Materials:
-
Recombinant MLL complex (containing MLL, WDR5, RbBP5, and ASH2L)
-
MM-589
-
S-adenosylmethionine (SAM)
-
Biotinylated histone H3 peptide substrate
-
AlphaLISA anti-methyl-histone antibody-conjugated Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA assay buffer
-
384-well microplate
-
AlphaScreen-capable plate reader
Procedure:
-
Add the recombinant MLL complex, biotinylated histone H3 peptide substrate, and MM-589 at various concentrations to the wells of a 384-well plate in assay buffer.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add a mixture of the AlphaLISA Acceptor beads and Streptavidin Donor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable reader.[9] The signal is inversely proportional to the HMT activity.
-
Calculate the IC50 value of MM-589 for MLL HMT activity.
Protocol 5: Western Blot Analysis of H3K4 Methylation
Objective: To assess the effect of MM-589 on global H3K4 methylation levels in leukemia cells.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
MM-589
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against mono-, di-, and tri-methylated H3K4, and total Histone H3
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with MM-589 as described in the apoptosis assay protocol.
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Separate 10-20 µg of protein lysate on an SDS-PAGE gel.[1]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the methylated H3K4 levels to total Histone H3.
Protocol 6: Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Objective: To measure the effect of MM-589 on the expression of MLL target genes HOXA9 and MEIS1.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
MM-589
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with MM-589 as described in the apoptosis assay protocol.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using the appropriate primers and master mix.[10][11]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in MM-589-treated cells compared to the vehicle control, normalized to the housekeeping gene.
References
- 1. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. research.pasteur.fr [research.pasteur.fr]
- 6. Flow cytometry assay [bio-protocol.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Application Notes and Protocols for MM-589 TFA in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 TFA is a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL).[1][2][3] This interaction is critical for the histone methyltransferase (HMT) activity of MLL1, which is frequently dysregulated in acute leukemias.[3][4] By binding to WDR5, MM-589 effectively disrupts the WDR5-MLL complex, leading to the inhibition of MLL1's enzymatic activity and subsequent suppression of leukemic cell growth.[1][3][5] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize inhibitors of the WDR5-MLL interaction and MLL1 HMT activity.
Mechanism of Action
MM-589 targets the WDR5 protein, a crucial component of the MLL1 complex. WDR5 acts as a scaffold, presenting the histone H3 tail to the MLL1 catalytic domain for methylation at lysine (B10760008) 4 (H3K4). MM-589 binds with high affinity to a pocket on WDR5 that is essential for its interaction with MLL1.[5][6] This competitive inhibition prevents the assembly of a functional MLL1 complex, thereby blocking H3K4 methylation and the downstream gene expression programs that drive leukemogenesis.
Signaling Pathway Diagram
Caption: WDR5-MLL1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays. The following table summarizes key quantitative data.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Binding Assay | WDR5 | IC50 | 0.90 nM | [1][2][3] |
| Biochemical Binding Assay | WDR5 | Ki | < 1 nM | [3][5] |
| Histone Methyltransferase (HMT) Assay | MLL1 | IC50 | 12.7 nM | [1][2][7] |
| Cell Growth Inhibition Assay | MV4-11 (MLL-rearranged leukemia) | IC50 | 0.25 µM | [1][3] |
| Cell Growth Inhibition Assay | MOLM-13 (MLL-rearranged leukemia) | IC50 | 0.21 µM | [1][3] |
| Cell Growth Inhibition Assay | HL-60 (non-MLL rearranged leukemia) | IC50 | 8.6 µM | [1][3] |
Experimental Protocols for High-Throughput Screening
The following protocols are designed for HTS campaigns to identify and characterize inhibitors of the WDR5-MLL interaction and MLL HMT activity.
WDR5-MLL Protein-Protein Interaction Assay (AlphaLISA)
This assay quantifies the interaction between WDR5 and a peptide derived from MLL (MLLp) using Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology.
Materials:
-
This compound (as a reference inhibitor)
-
Recombinant His-tagged WDR5 protein
-
Biotinylated MLL peptide (biotin-MLLp)
-
AlphaLISA Nickel Chelate Donor Beads
-
AlphaLISA Streptavidin Acceptor Beads
-
AlphaLISA Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well white opaque microplates
Protocol:
-
Prepare a serial dilution of this compound and test compounds in DMSO. Further dilute in AlphaLISA Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of compound solution.
-
Add 2.5 µL of His-WDR5 protein solution (final concentration ~20 nM).
-
Add 2.5 µL of biotin-MLLp solution (final concentration ~20 nM).
-
Incubate for 60 minutes at room temperature.
-
Add 2.5 µL of a mixture of AlphaLISA Nickel Chelate Donor Beads and Streptavidin Acceptor Beads (final concentration 20 µg/mL each).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
Experimental Workflow for AlphaLISA PPI Assay
Caption: Step-by-step workflow for the WDR5-MLL AlphaLISA assay.
MLL Histone Methyltransferase (HMT) Assay (TR-FRET)
This assay measures the enzymatic activity of the MLL complex by detecting the methylation of a histone H3 substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
This compound (as a reference inhibitor)
-
Recombinant MLL1 complex (containing WDR5, RbBP5, ASH2L, and MLL1)
-
Biotinylated Histone H3 peptide substrate
-
S-adenosylmethionine (SAM)
-
Europium-labeled anti-mono/di-methylated H3K4 antibody (Eu-Ab)
-
Streptavidin-conjugated Allophycocyanin (SA-APC)
-
HMT Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)
-
384-well black microplates
Protocol:
-
Prepare serial dilutions of this compound and test compounds.
-
Add 2 µL of compound solution to the wells of a 384-well plate.
-
Add 4 µL of the MLL1 enzyme complex (final concentration ~5 nM).
-
Add 2 µL of the biotinylated H3 peptide substrate (final concentration ~100 nM).
-
Initiate the reaction by adding 2 µL of SAM (final concentration ~10 µM).
-
Incubate for 1-2 hours at 30°C.
-
Stop the reaction by adding 5 µL of a detection mixture containing Eu-Ab and SA-APC in TR-FRET buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader (ex: 320 nm, em: 615 nm and 665 nm).
HTS Assay Validation Parameters
For reliable HTS results, it is crucial to validate the assays using statistical parameters.
| Parameter | Formula | Recommended Value |
| Z'-factor | 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| | > 0.5 |
| Signal-to-Background (S/B) | Mean_max / Mean_min | > 10 |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% |
Mean_max and SD_max are the mean and standard deviation of the high signal control (e.g., DMSO only). Mean_min and SD_min are the mean and standard deviation of the low signal control (e.g., a saturating concentration of this compound).
Concluding Remarks
This compound serves as an invaluable tool for researchers investigating the role of the WDR5-MLL interaction in health and disease. The protocols outlined in these application notes provide a robust framework for the high-throughput screening and characterization of novel inhibitors targeting this critical epigenetic pathway. Careful assay optimization and validation are paramount for generating high-quality, reproducible data in drug discovery campaigns.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
MM-589 TFA solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of MM-589 TFA.
Frequently Asked Questions (FAQs)
Q1: What is MM-589 and what is its mechanism of action?
MM-589 is a potent and cell-permeable macrocyclic peptidomimetic. It functions as an inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3][4] By binding to WDR5, MM-589 blocks the assembly of the MLL coactivator complex, which leads to the inhibition of histone H3 lysine (B10760008) 4 (H3K4) methyltransferase activity.[1][2] This epigenetic modification is crucial for the transcriptional activation of genes implicated in some forms of leukemia.
Q2: Why is MM-589 supplied as a TFA salt?
The trifluoroacetic acid (TFA) salt form of MM-589 generally exhibits enhanced water solubility and stability compared to its free base form.[1] TFA is a common counterion used in the purification of synthetic peptides and peptidomimetics by reverse-phase HPLC.
Q3: I am observing a precipitate in my this compound stock solution. What should I do?
Precipitation can occur for several reasons, including improper storage, solvent evaporation, or pH changes in the stock solution. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Troubleshooting Guide
Issue: this compound powder will not dissolve.
-
Initial Steps:
-
Confirm the solvent and concentration: Double-check that you are using the recommended solvent and are within the known solubility limits (see Table 1).
-
Vortexing: Ensure the vial has been vortexed thoroughly for at least 1-2 minutes.
-
Sonication: If the compound still does not dissolve, sonicate the solution in a water bath for 10-15 minutes. Be cautious to avoid excessive heating of the sample.
-
-
Advanced Steps (for aqueous solutions):
-
pH Adjustment: For aqueous solutions, the solubility of this compound is highly pH-dependent. Adjust the pH of the solution to 2 with 1M HCl. This protonates the basic groups on the molecule, increasing its polarity and solubility in water.
-
Gentle Warming: Warm the solution to 37°C for a short period. Do not exceed 40°C as this may risk degradation of the compound.
-
Issue: Precipitate forms after initial dissolution.
-
Possible Causes:
-
Solvent saturation: The concentration may be too high for the solvent, especially if there has been any solvent evaporation.
-
Temperature change: A decrease in temperature can reduce the solubility of the compound.
-
-
Solutions:
-
Re-dissolve: Try to re-dissolve the precipitate by following the "Initial Steps" and "Advanced Steps" for dissolution.
-
Dilution: If the concentration is suspected to be too high, dilute the solution with the same solvent to bring the concentration into the soluble range.
-
pH check (for aqueous solutions): Verify the pH of your stock solution and adjust if necessary.
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Method |
| Water | 40 mg/mL (58.25 mM) | Requires sonication and pH adjustment to 2 with 1M HCl. |
| DMSO | Data not publicly available. | See "Protocol for Determining Solubility in a Novel Solvent" below. |
Experimental Protocols
Protocol for Preparing an Aqueous Stock Solution of this compound
-
Weigh the required amount of this compound powder.
-
Add the desired volume of sterile, deionized water to the vial.
-
Vortex the solution vigorously for 2 minutes.
-
If the solution is not clear, place it in an ultrasonic water bath for 15 minutes.
-
Check the pH of the solution. If it is above 2, slowly add 1M HCl dropwise while monitoring the pH until it reaches 2.
-
Sonicate for another 10 minutes if necessary until the solution is clear.
-
Filter the solution through a 0.22 µm sterile filter before use in cell-based assays.
-
Store the stock solution at -80°C for long-term storage or -20°C for short-term storage. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
Protocol for Determining the Solubility of this compound in a Novel Solvent (e.g., DMSO)
-
Prepare a saturated solution:
-
Add a small, known amount of this compound (e.g., 1 mg) to a vial.
-
Add a small volume of the test solvent (e.g., 20 µL of DMSO) to the vial.
-
Vortex and sonicate the mixture.
-
If the solid dissolves completely, add another known amount of the compound and repeat the process until a saturated solution (with visible undissolved solid) is obtained.
-
-
Equilibrate the solution:
-
Allow the saturated solution to equilibrate at a constant temperature (e.g., room temperature) for several hours to ensure the maximum amount of solute has dissolved.
-
-
Separate the solid and liquid phases:
-
Centrifuge the saturated solution to pellet the undissolved solid.
-
-
Determine the concentration of the supernatant:
-
Carefully remove a known volume of the supernatant.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy (if a standard curve is available).
-
The determined concentration represents the solubility of this compound in that solvent at that temperature.
-
Visualizations
WDR5-MLL Signaling Pathway and Inhibition by MM-589
Caption: MM-589 inhibits the WDR5-MLL interaction, preventing H3K4 methylation.
Experimental Workflow for Preparing an Aqueous Stock Solution
Caption: Step-by-step workflow for the preparation of an aqueous this compound stock solution.
Logical Relationship for Troubleshooting Insolubility
Caption: Decision tree for troubleshooting this compound solubility issues.
References
- 1. pepcalc.com [pepcalc.com]
- 2. Peptide Property Calculator [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MM-589 Concentration for Cell Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MM-589 for cell growth inhibition studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful design and execution of your experiments.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of MM-589?
A1: MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic that inhibits the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL).[1][2] By binding to WDR5, MM-589 disrupts the formation of the MLL co-activator complex, which is crucial for histone H3 lysine (B10760008) 4 (H3K4) methylation.[1][2] This inhibition of H3K4 methyltransferase (HMT) activity leads to the downregulation of target genes, such as HOXA9 and MEIS1, that are critical for the proliferation and survival of leukemia cells with MLL translocations.
Q2: What is the recommended starting concentration range for MM-589 in cell-based assays?
A2: Based on published data, a starting concentration range of 0.01 µM to 10 µM is recommended for cell-based assays. The half-maximal inhibitory concentration (IC50) for cell growth is cell line-dependent, with potent activity observed in the nanomolar to low micromolar range in sensitive lines like MV4-11 and MOLM-13.
Q3: How should I dissolve and store MM-589?
A3: For optimal solubility and stability, it is recommended to use the trifluoroacetate (B77799) (TFA) salt form of MM-589. While the free form is also active, the TFA salt generally offers enhanced water solubility. For in vitro experiments, MM-589 can be dissolved in a suitable solvent like DMSO to create a stock solution. Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: In which cancer types is MM-589 expected to be most effective?
A4: MM-589 is particularly effective in acute leukemias harboring MLL gene translocations, such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[2] Its mechanism of action specifically targets the MLL fusion protein-dependent oncogenic program. Efficacy in other cancer types where the WDR5-MLL interaction plays a critical role is an area of ongoing research.
Data Presentation
In Vitro Activity of MM-589
| Parameter | Value | Reference |
| WDR5 Binding (IC50) | 0.90 nM | [2] |
| MLL HMT Activity (IC50) | 12.7 nM | [2] |
Cell Growth Inhibition (IC50) of MM-589
| Cell Line | Cancer Type | IC50 | Reference |
| MV4-11 | Acute Myeloid Leukemia (MLL-AF4) | 0.25 µM | |
| MOLM-13 | Acute Myeloid Leukemia (MLL-AF9) | 0.21 µM | |
| HL-60 | Acute Promyelocytic Leukemia | 8.6 µM |
Troubleshooting Guides
Issue 1: Lower than expected potency or no effect on cell viability.
-
Possible Cause 1: Cell Line Insensitivity.
-
Troubleshooting Step: Confirm that your cell line is dependent on the WDR5-MLL interaction for proliferation. Cell lines without MLL translocations, such as HL-60, have shown significantly weaker responses to MM-589.
-
Recommendation: Use a sensitive, MLL-rearranged cell line (e.g., MV4-11, MOLM-13) as a positive control in your experiments.
-
-
Possible Cause 2: Suboptimal Compound Concentration.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of MM-589 concentrations (e.g., 0.01 nM to 100 µM) to determine the optimal inhibitory concentration for your specific cell line.
-
-
Possible Cause 3: Compound Instability or Degradation.
-
Troubleshooting Step: Prepare fresh stock solutions of MM-589 in a suitable solvent (e.g., DMSO). Aliquot and store at -80°C to minimize freeze-thaw cycles. The TFA salt form of MM-589 is reported to have better stability.
-
-
Possible Cause 4: Incorrect Assay Conditions.
-
Troubleshooting Step: Ensure that the cell seeding density and incubation time are appropriate for your cell viability assay. Optimize these parameters for your specific cell line before treating with MM-589.
-
Issue 2: High variability between replicate wells in cell viability assays.
-
Possible Cause 1: Uneven Cell Seeding.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates.
-
-
Possible Cause 2: Edge Effects in Microplates.
-
Troubleshooting Step: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 3: Inaccurate Pipetting of Compound.
-
Troubleshooting Step: Use calibrated pipettes and ensure proper mixing of the compound in the well after addition.
-
Experimental Protocols
Cell Viability Assay (WST-8/CCK-8)
This protocol is for determining the effect of MM-589 on cell proliferation using a water-soluble tetrazolium salt (WST-8).
Materials:
-
MM-589
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
WST-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
MM-589 Treatment:
-
Prepare serial dilutions of MM-589 in complete culture medium at 2x the final desired concentrations.
-
Carefully add 100 µL of the 2x MM-589 solutions to the respective wells to achieve the final concentrations.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 72-96 hours).
-
-
WST-8 Assay:
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
MM-589 treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentrations of MM-589 for the appropriate time.
-
Harvest both adherent and suspension cells.
-
Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol outlines the detection of protein expression changes downstream of WDR5-MLL inhibition.
Materials:
-
MM-589 treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-HOXA9, anti-MEIS1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse MM-589 treated and untreated cells in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Use a loading control (e.g., Actin) to normalize protein levels.
-
Mandatory Visualizations
Caption: MM-589 inhibits the WDR5-MLL1 interaction, disrupting H3K4 methylation.
Caption: Workflow for assessing MM-589's effect on cell growth and signaling.
Caption: Troubleshooting flowchart for unexpected experimental outcomes with MM-589.
References
preventing MM-589 degradation in experiments
Welcome to the technical support center for MM-589. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of MM-589, a potent macrocyclic peptidomimetic inhibitor of the WDR5-MLL protein-protein interaction.[1][2] Due to its chemical nature, preventing degradation is critical for obtaining accurate and reproducible experimental results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What is MM-589 and what is its mechanism of action?
A1: MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor.[2] It targets the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1] By binding to WDR5 with high affinity (IC₅₀ of 0.90 nM), it prevents the assembly of the MLL histone methyltransferase complex, which is crucial for the trimethylation of Histone 3 at lysine (B10760008) 4 (H3K4).[2][3] This inhibition of MLL activity leads to reduced expression of key genes, such as HOXA9 and MEIS-1, thereby selectively inhibiting the growth of leukemia cell lines with MLL translocations.[4]
Q2: What is the best way to store solid MM-589?
A2: Solid MM-589, particularly the trifluoroacetate (B77799) (TFA) salt form, should be stored in a tightly sealed vial at -20°C or -80°C, protected from moisture and light.[5] Long-term storage at -80°C is recommended.
Q3: How should I prepare MM-589 stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a dry, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO).[6] Ensure the compound is fully dissolved. For sensitive experiments, using anhydrous DMSO is advisable. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.
Q4: How stable is MM-589 in aqueous solutions and cell culture media?
A4: While specific degradation kinetics for MM-589 in aqueous media are not publicly available, macrocyclic peptidomimetics are generally designed for enhanced stability compared to linear peptides.[7] However, prolonged incubation in aqueous solutions, especially at 37°C, can lead to hydrolysis. The stability can be affected by the pH of the medium and the presence of serum components.[8] It is best practice to prepare fresh dilutions of MM-589 in your cell culture medium for each experiment from a frozen DMSO stock.[9]
Q5: My MM-589 is not showing the expected activity in my cell-based assay. What could be the cause?
A5: Lack of activity can stem from several factors:
-
Degradation: The compound may have degraded due to improper storage, handling, or prolonged incubation in aqueous media.
-
Solubility: The compound may have precipitated out of the cell culture medium, especially at high concentrations. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility and minimize solvent toxicity.[9]
-
Cell Line Specificity: MM-589 is most potent in leukemia cell lines harboring MLL translocations, such as MV4-11 and MOLM-13.[2] Its activity is significantly lower in cell lines without these translocations, like HL-60.[2]
-
Experimental Setup: Issues with cell density, incubation time, or the assay readout itself can lead to misleading results.
Troubleshooting Guides
Issue 1: High Variability Between Experimental Replicates
| Possible Cause | Suggested Solution |
| Incomplete Solubilization | Ensure the MM-589 is fully dissolved in the stock solution (DMSO) before further dilution. Briefly vortex and visually inspect for any precipitate. |
| Precipitation in Media | The final concentration of MM-589 in the cell culture medium may exceed its solubility limit. Perform a solubility test by preparing the highest concentration in your medium and visually inspecting for precipitate after incubation at 37°C. Lower the final concentration if needed. |
| Uneven Distribution in Multi-well Plates | After adding MM-589 to the wells, ensure proper mixing by gently swirling the plate before incubation. |
| Inconsistent Freeze-Thaw Cycles | Prepare single-use aliquots of the stock solution to ensure consistent compound quality for each experiment.[9] |
Issue 2: Loss of Potency or Complete Inactivity
| Possible Cause | Suggested Solution |
| Degradation of Solid Compound | The solid compound may have degraded due to improper storage (e.g., exposure to moisture or light). Purchase fresh compound from a reputable supplier. |
| Degradation of Stock Solution | The DMSO stock solution may be old or was subjected to multiple freeze-thaw cycles. Prepare a fresh stock solution from new solid material.[9] |
| Instability in Cell Culture Medium | MM-589 may be degrading during the course of a long-term experiment (e.g., >48 hours). Consider replenishing the medium with freshly diluted MM-589 at intermediate time points. Perform a stability test of MM-589 in your specific cell culture medium. |
| Adsorption to Plasticware | Hydrophobic compounds can sometimes adsorb to the surface of plastic labware. Use low-protein-binding plates and pipette tips to minimize this effect.[8] |
| Incorrect Cell Line | Confirm that your cell line is expected to be sensitive to the inhibition of the WDR5-MLL interaction. The compound's efficacy is context-dependent.[2] |
Data Presentation
Table 1: Recommended Handling and Storage of MM-589
| Parameter | Recommendation | Rationale |
| Solid Form Storage | Store at -20°C or -80°C, protected from light and moisture.[5] | To prevent chemical degradation over time. |
| Stock Solution Solvent | High-quality, anhydrous DMSO.[6] | Ensures maximum solubility and minimizes hydrolysis. |
| Stock Solution Storage | Store in small, single-use aliquots at -80°C for up to 6 months.[5] | Avoids repeated freeze-thaw cycles that can introduce water and degrade the compound. |
| Working Solution | Prepare fresh for each experiment by diluting the stock in the final aqueous buffer or cell culture medium. | Minimizes time in aqueous solution where hydrolysis can occur. |
| Final DMSO Concentration | Keep below 0.5% in cell culture experiments. | Prevents solvent toxicity and compound precipitation.[9] |
Mandatory Visualizations
Experimental Protocols
Protocol: Assessing MM-589 Potency Using a Cell Viability Assay (e.g., MTT/MTS)
This protocol provides a general method for determining the IC₅₀ of MM-589 in a sensitive cancer cell line (e.g., MOLM-13).
1. Materials:
-
MM-589 (solid or as a 10 mM stock in DMSO)
-
MOLM-13 cells (or other MLL-rearranged leukemia cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well flat-bottom cell culture plates (low-binding plates recommended)
-
MTT or MTS reagent
-
DMSO (for MTT assay) or plate reader (for MTS assay)
2. Procedure:
-
Cell Seeding:
-
Culture MOLM-13 cells to a healthy, logarithmic growth phase.
-
Count the cells and adjust the density to 2 x 10⁵ cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂ to allow cells to settle.
-
-
Compound Preparation and Addition:
-
Thaw a single-use aliquot of the 10 mM MM-589 DMSO stock solution.
-
Perform a serial dilution of the MM-589 stock in cell culture medium to prepare 2X working solutions. A typical concentration range to test would be from 20 µM down to 1 nM (2X).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest MM-589 concentration, e.g., 0.2%).
-
Carefully add 100 µL of the 2X MM-589 working solutions or vehicle control to the appropriate wells containing cells. This will bring the final volume to 200 µL and the compound concentrations to their 1X final values.
-
Gently mix the plate by tapping the sides.
-
-
Incubation:
-
Incubate the plate for 72 to 96 hours at 37°C, 5% CO₂. The long incubation time is often necessary for epigenetic inhibitors to manifest their full effect.
-
-
Viability Measurement (MTS Example):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
Measure the absorbance at 490 nm using a microplate reader.
-
3. Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Normalize the data by setting the average absorbance of the vehicle-treated wells to 100% viability.
-
Calculate the percent viability for each MM-589 concentration relative to the vehicle control.
-
Plot the percent viability against the log of the MM-589 concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
References
- 1. Macrocyclization Modification Service for Peptidomimetics - CD BioSciences [pepdomtech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Development of Inhibitors Targeting the Mixed Lineage Leukemia 1 (MLL1)-WD Repeat Domain 5 Protein (WDR5) Protein- Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
troubleshooting MM-589 TFA inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MM-589 TFA. Inconsistent experimental results can often be attributed to the trifluoroacetate (B77799) (TFA) counterion present from the synthesis and purification process. This guide offers detailed protocols and recommendations to identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is MM-589 and what is its mechanism of action?
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3][4] The MLL1 protein is a histone methyltransferase that plays a crucial role in regulating gene expression. Its interaction with WDR5 is essential for its enzymatic activity.[5] By binding to WDR5, MM-589 blocks the WDR5-MLL interaction, thereby inhibiting the H3K4 methyltransferase activity of MLL.[1][2][3][4] This inhibition of MLL activity leads to reduced cell growth in leukemia cell lines with MLL translocations.[1][2][3]
Q2: Why are my experimental results with this compound inconsistent?
Inconsistent results with this compound are often due to the trifluoroacetic acid (TFA) counterion. TFA is a strong acid used during peptide synthesis and purification and can remain as a salt in the final product.[6] The amount of residual TFA can vary between batches, constituting 10-45% of the peptide's total weight.[6] TFA itself can be cytotoxic, inhibit cell proliferation, or induce other non-specific effects in cell-based assays, which can be mistaken for the biological activity of MM-589.[6]
Q3: At what concentrations does TFA become toxic to cells?
The cytotoxic concentration of TFA can vary depending on the cell line and the duration of the assay.[6] Some sensitive cell lines can show inhibition of proliferation at concentrations as low as 0.1 mM.[6] It is crucial to determine the toxicity threshold for your specific cell line by performing a TFA control experiment.[6]
Q4: How can I confirm that TFA is causing the inconsistent results?
The most effective way to determine if TFA is affecting your experiment is to run a "TFA control". This involves treating your cells with the same concentrations of TFA that are present in your this compound solution, but without the MM-589 peptide.[6] If you observe similar effects in the TFA-only control as you do with your this compound treatment, then it is likely that TFA is interfering with your results.[6]
Q5: What can I do to mitigate the effects of TFA?
If TFA is found to be problematic, you can perform a counterion exchange to replace the TFA salt with a more biologically compatible salt, such as hydrochloride (HCl).[6] This process involves dissolving the peptide in an acidic solution (e.g., 100 mM HCl) and then lyophilizing it, repeating the process multiple times to ensure complete removal of TFA.[1][2][6][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for MM-589 across experiments. | Varying levels of residual TFA in different batches of this compound. | 1. Quantify the TFA content in each batch if possible. 2. Run a TFA control for each new batch to assess its specific cytotoxicity. 3. Perform a counterion exchange to the HCl salt form for more consistent results.[6][7] |
| High background cytotoxicity in control wells. | The vehicle control (e.g., DMSO) does not account for the TFA present in the this compound stock solution. | Prepare a TFA control solution with the same concentration of TFA as in your highest concentration of this compound and use this as an additional control.[6][9] |
| This compound appears to be more potent than expected based on literature values. | The cytotoxic effects of TFA are being combined with the inhibitory effects of MM-589, leading to an artificially inflated measure of potency. | 1. Perform a TFA control experiment to determine the contribution of TFA to the observed cytotoxicity. 2. Subtract the effect of the TFA control from the this compound treatment to better estimate the true potency of the inhibitor. |
| Difficulty dissolving this compound in aqueous buffers. | The salt form of the peptide can affect its solubility. | While the TFA salt form of MM-589 generally has good water solubility, if issues arise, consider switching to the HCl salt form which may have different solubility characteristics.[3] |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of MM-589.
| Target | Assay | IC50 | Reference |
| WDR5 Binding | Biochemical Assay | 0.90 nM | [1][2][3][4] |
| MLL H3K4 Methyltransferase Activity | Biochemical Assay | 12.7 nM | [1][2][3] |
| MV4-11 Cell Growth | Cell-based Assay | 0.25 µM | [1][2][3] |
| MOLM-13 Cell Growth | Cell-based Assay | 0.21 µM | [1][2][3][4] |
| HL-60 Cell Growth | Cell-based Assay | 8.6 µM | [1][2][3][4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing cell viability after treatment with this compound.
Materials:
-
This compound
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the prepared this compound solutions. Include wells for a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan (B1609692) crystals.[10]
-
Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the medium-only wells.
Protocol 2: Preparation of a TFA Control
Materials:
-
Sodium trifluoroacetate (NaTFA) or Trifluoroacetic acid (TFA)
-
Sterile water or PBS
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of NaTFA in sterile water or PBS. If using TFA, neutralize the solution to the pH of your cell culture medium.
-
Working Solution Preparation: Create a series of dilutions of the TFA stock solution in your complete cell culture medium. The final concentrations of these dilutions should match the molar concentrations of TFA that will be present in your this compound treatment wells.
-
Application: Use these TFA control solutions in parallel with your this compound treatments in your cell-based assays.
Protocol 3: Counterion Exchange from TFA to HCl Salt
This protocol describes how to exchange the TFA counterion for hydrochloride.
Materials:
-
This compound
-
100 mM Hydrochloric acid (HCl)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the lyophilized this compound peptide in a minimal amount of deionized water.
-
Acidification: Add a 10-fold molar excess of 100 mM HCl to the peptide solution.[6] Let the solution stand at room temperature for at least one minute.[1][2][8]
-
Lyophilization: Freeze the solution using a dry ice/acetone bath or a -80°C freezer and lyophilize overnight to remove water, excess HCl, and the volatile trifluoroacetic acid.[6]
-
Repetition: To ensure complete removal of TFA, repeat the dissolution, acidification, and lyophilization steps at least two more times.[6][7]
-
Final Product: The resulting lyophilized powder will be the hydrochloride salt of MM-589.
Visualizations
Caption: MM-589 inhibits the WDR5-MLL1 interaction.
Caption: Troubleshooting workflow for this compound.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Removing Trifluoroacetic Acid (TFA) From Peptides | PDF [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving MM-589 Bioavailability for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of MM-589 for in vivo studies.
Disclaimer: There is currently no publicly available in vivo pharmacokinetic or bioavailability data for MM-589. Therefore, this guide focuses on established principles and strategies for compounds with similar characteristics, such as macrocyclic peptidomimetics, which may face challenges with aqueous solubility and membrane permeability.
Frequently Asked Questions (FAQs)
Q1: What is MM-589 and what is its mechanism of action?
A1: MM-589 is a potent and cell-permeable macrocyclic peptidomimetic.[1][2] It is an inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[3][4] By binding to WDR5, MM-589 blocks the formation of the WDR5-MLL complex, which in turn inhibits the histone H3K4 methyltransferase (HMT) activity of MLL.[1][2][5] This mechanism is of significant interest for therapeutic intervention in acute leukemias harboring MLL translocations.[1]
Q2: If MM-589 is "cell-permeable," does that guarantee good in vivo bioavailability?
A2: Not necessarily. "Cell-permeable" indicates that the compound can cross the lipid bilayer of a cell membrane in vitro, which is a prerequisite for targeting intracellular proteins.[1][2] However, in vivo oral bioavailability is a more complex process. It is influenced by several additional factors, including the compound's solubility in gastrointestinal fluids, its stability in the gastrointestinal tract, its ability to permeate the intestinal epithelium, and the extent of first-pass metabolism in the gut wall and liver.[6][7] A compound can be cell-permeable in culture but still exhibit poor oral bioavailability.
Q3: What are the potential reasons for the poor in vivo bioavailability of a macrocyclic peptidomimetic like MM-589?
A3: Macrocyclic peptidomimetics often present unique bioavailability challenges. Common reasons for poor bioavailability include:
-
Low Aqueous Solubility: Many complex organic molecules have low solubility in water, which limits their dissolution in the gut and subsequent absorption.[8]
-
Poor Permeability: Despite being cell-permeable, the compound may have difficulty efficiently crossing the intestinal membrane to enter the bloodstream due to its size, structure, or other physicochemical properties.
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the liver or the intestinal wall after absorption, reducing the amount of active drug that reaches systemic circulation.[7]
-
Efflux by Transporters: The compound might be recognized and actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).[6]
Troubleshooting Guide
Issue 1: After oral administration of MM-589, plasma concentrations are undetectable or consistently low.
-
Possible Cause: Poor aqueous solubility and/or slow dissolution rate in the gastrointestinal tract.
-
Troubleshooting Steps: The primary goal is to enhance the dissolution rate and maintain a solubilized state at the site of absorption.[6]
-
Formulation Enhancement: The initial dosing vehicle may be inadequate. Consider the formulation strategies outlined in the table below and the detailed protocols provided. Simple co-solvent systems (e.g., using PEG 400, DMSO) or suspensions with wetting agents can be a starting point.
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[9] Techniques like micronization or nano-milling can be explored.[10][11]
-
Use of a Salt Form: The trifluoroacetate (B77799) (TFA) salt of MM-589 is available and may offer improved water solubility and stability compared to the free form.[3][4]
-
Issue 2: High variability in plasma concentrations is observed between animals in the same experimental group.
-
Possible Cause 1: Inconsistent dosing technique.
-
Troubleshooting Step: Ensure a standardized and consistent oral gavage technique for all animals. Verify the dose volume and concentration for each animal and confirm the correct placement of the gavage needle.[6]
-
Possible Cause 2: Non-homogenous formulation.
-
Troubleshooting Step: If using a suspension, ensure it is uniformly mixed before and during dosing to prevent settling of the compound. High-energy mixing or continuous stirring may be necessary.[7]
-
Possible Cause 3: Interaction with food.
-
Troubleshooting Step: Implement a consistent fasting period (e.g., 4 hours) before dosing to minimize variability in gastrointestinal conditions.[6]
Issue 3: In vitro potency is high, but the expected in vivo efficacy is not observed.
-
Possible Cause: Insufficient systemic exposure (low bioavailability) to reach therapeutic concentrations at the target site.
-
Troubleshooting Step: It is crucial to establish a pharmacokinetic-pharmacodynamic (PK/PD) relationship.
-
Conduct a Pharmacokinetic (PK) Study: Before or alongside efficacy studies, perform a PK study to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This will confirm whether the drug is being absorbed and reaching the bloodstream. See Protocol 1 for a detailed methodology.
-
Consider an Alternative Route of Administration: If oral bioavailability proves to be a significant hurdle, consider intravenous (IV) or intraperitoneal (IP) administration for initial in vivo efficacy studies to ensure the compound reaches systemic circulation. An IV study is also necessary to determine the absolute bioavailability of any oral formulation.[6]
-
Data Presentation
Table 1: In Vitro Activity of MM-589
| Parameter | Value | Target/Cell Line | Reference |
|---|---|---|---|
| IC50 (Binding) | 0.90 nM | WDR5 | [2][3] |
| Ki (Binding) | < 1 nM | WDR5 | [1][2] |
| IC50 (Activity) | 12.7 nM | MLL H3K4 Methyltransferase | [2][4] |
| IC50 (Cell Growth) | 0.21 µM | MOLM-13 (MLL-AF9) | [1] |
| IC50 (Cell Growth) | 0.25 µM | MV4-11 (MLL-AF4) | [1] |
| IC50 (Cell Growth) | 8.6 µM | HL-60 (MLL wild-type) |[1] |
Table 2: Example Pharmacokinetic Parameters for a Test Compound in Mice (10 mg/kg, Oral Gavage) with Different Formulations This table contains hypothetical data for illustrative purposes.
| Formulation Vehicle | Cmax (ng/mL) | Tmax (h) | AUC0-last (ng·h/mL) | Bioavailability (F%)* |
|---|---|---|---|---|
| 0.5% Methylcellulose in Water | 55 ± 15 | 2.0 | 210 ± 65 | 4.2 |
| 10% DMSO, 40% PEG 400, 50% Water | 250 ± 70 | 1.0 | 950 ± 210 | 19.0 |
| 20% Solutol HS 15 in Water | 680 ± 150 | 0.5 | 2500 ± 450 | 50.0 |
| Nanosuspension in 0.2% Tween 80 | 950 ± 200 | 0.5 | 3150 ± 500 | 63.0 |
*Absolute bioavailability calculated relative to a 2 mg/kg IV dose with an AUC of 1000 ng·h/mL.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week with ad libitum access to food and water.
-
Fasting: Fast the animals for 4 hours prior to dosing. Ensure water is available.
-
Formulation Preparation: Prepare the MM-589 formulation (e.g., in a co-solvent vehicle as described in Protocol 2) immediately before use. Ensure the formulation is homogenous.
-
Dosing: Weigh each animal immediately before dosing. Administer the MM-589 formulation via oral gavage at the target dose (e.g., 10 mg/kg). Record the exact time of dosing.
-
Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) from a cohort of animals at each time point (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of MM-589 in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin). If an intravenous dose group is included, calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[6]
Protocol 2: Preparation of a Co-Solvent-Based Formulation for Oral Dosing
This protocol describes the preparation of a vehicle commonly known as "10/40/50" (DMSO/PEG 400/Water).
-
Weigh Compound: Accurately weigh the required amount of MM-589 powder.
-
Initial Solubilization: Add Dimethyl sulfoxide (B87167) (DMSO) to the MM-589 powder (10% of the final volume). Vortex or sonicate until the compound is fully dissolved.
-
Add Co-solvent: Add Polyethylene glycol 400 (PEG 400) to the solution (40% of the final volume). Mix thoroughly.
-
Add Aqueous Component: Slowly add water (50% of the final volume) to the organic solution while continuously mixing to avoid precipitation.
-
Final Formulation: The final formulation should be a clear solution. Prepare fresh on the day of the experiment.
Mandatory Visualizations
Caption: The inhibitory mechanism of MM-589 on the WDR5-MLL signaling pathway.
Caption: A typical experimental workflow for an in vivo oral bioavailability study in rodents.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 11. How to improve the bioavailability of a drug? [synapse.patsnap.com]
dealing with MM-589 TFA cytotoxicity in non-target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the WDR5-MLL inhibitor, MM-589. The primary focus is to address and mitigate potential cytotoxicity observed in non-target cells, which may arise from the trifluoroacetic acid (TFA) counter-ion present in the compound's salt form.
Frequently Asked Questions (FAQs)
Q1: What is MM-589 and why is it often supplied as a TFA salt?
MM-589 is a potent and cell-permeable macrocyclic peptidomimetic inhibitor that targets the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3] This inhibition blocks the H3K4 methyltransferase activity of the MLL complex, making MM-589 a valuable tool for studying and potentially treating acute leukemias with MLL translocations.[1][2][3]
Like many synthetic peptides, MM-589 is often prepared as a trifluoroacetate (B77799) (TFA) salt.[4] TFA is a strong acid used during the final cleavage step of peptide synthesis and in reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[5][6] The resulting TFA salt form generally enhances the water solubility and stability of the peptide, facilitating its use in experimental settings.[1][7]
Q2: I am observing high cytotoxicity in my non-target (control) cells when using MM-589 TFA. Could the TFA salt be the cause?
Yes, it is possible. While MM-589 has shown high selectivity for leukemia cell lines with MLL translocations (e.g., MV4-11, MOLM-13) over non-target lines like HL-60, the residual TFA counter-ion can exhibit its own cytotoxicity.[2][8] This effect can confound results, leading to an overestimation of the compound's off-target effects or non-specific toxicity.[5][9] The amount of TFA in a lyophilized peptide sample can be significant, sometimes constituting 10-45% of the total weight.[5][9]
Q3: At what concentrations does TFA become toxic to cells?
The cytotoxic threshold for TFA is highly dependent on the specific cell line and the duration of exposure.[5] Some sensitive cell lines can show reduced proliferation at concentrations as low as 0.1 mM, while others may only be affected at higher concentrations.[5] It is crucial to determine the toxicity threshold for your specific experimental model.[5]
Table 1: Reported Cytotoxic Concentrations of TFA in Various Cell Lines
| Cell Line(s) | Observed Effect | Reported TFA Concentration | Citation(s) |
| HUVEC | Inhibition of proliferation | ~0.1 mM | [5] |
| Fetal Rat Osteoblasts | Reduced cell numbers | As low as 10 nM | [10] |
| PC-12 | Dose-dependent cell death | 1-5 mM | [5] |
| Jurkat | Significant toxicity | ~5 mM | [5] |
| Multiple (e.g., HeLa, HEK293) | General cytotoxic effects | >100 µM | [5] |
Q4: How can I definitively determine if the observed cytotoxicity is from MM-589's off-target effects or from the TFA counter-ion?
The most direct method is to run a "TFA control" experiment .[5] This involves treating your non-target cells with TFA alone, at the same concentrations that are present in your this compound-treated wells. This allows you to directly compare the cytotoxicity of the counter-ion versus the active compound, isolating the effect of the TFA.[5]
Q5: My TFA control experiment confirmed that TFA is causing cytotoxicity. What are my options?
If TFA is identified as the source of cytotoxicity, the most effective solution is to remove it by exchanging the TFA counter-ion for a more biocompatible one, such as hydrochloride (HCl) or acetate (B1210297).[4][11][12] These salt forms are generally much less toxic to cells in culture.[4]
Table 2: Comparison of Common Peptide Salt Forms
| Salt Form | Common Use | Biocompatibility | Notes | Citation(s) |
| Trifluoroacetate (TFA) | Standard for R&D peptides due to synthesis/purification methods. | Can be cytotoxic, interfering with cell-based assays. | May alter peptide secondary structure or induce immune responses in vivo. | [4][5][13] |
| Acetate (AC) | Preferred for pharmaceutical and cosmetic peptides. | High; much lower toxicity than TFA. | Most common choice for cell experiments and later-stage drug development. | [4][13] |
| Hydrochloride (HCl) | Common biocompatible alternative. | High; generally well-tolerated by cells. | Can improve stability for peptides with free sulfhydryl groups. | [11][13] |
Q6: How do I perform a TFA salt exchange to a hydrochloride (HCl) or acetate salt?
The most common methods are repeated lyophilization with a stronger acid like HCl or using ion-exchange chromatography.[12][14] A detailed protocol for exchanging TFA for HCl is provided in the "Experimental Protocols" section below. This process typically involves dissolving the peptide in a dilute HCl solution and then freeze-drying, a cycle that is repeated several times to ensure complete exchange.[6][11]
Troubleshooting Guide
Scenario: Unexpectedly High Cytotoxicity in Non-Target Cells
If you observe significant cell death or growth inhibition in your negative control or non-target cell lines treated with this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound cytotoxicity.
Key Signaling Pathway
To understand the context of MM-589's intended activity, it is helpful to visualize its mechanism of action. MM-589 disrupts the MLL1-WDR5 interaction, which is critical for the methylation of Histone H3 at Lysine 4 (H3K4), a mark associated with active gene transcription.
Caption: Mechanism of action of MM-589 inhibitor.
Detailed Experimental Protocols
Protocol 1: Determining TFA Cytotoxicity Threshold (TFA Control)
This protocol helps determine if TFA is responsible for the observed cytotoxicity in non-target cells.
-
Preparation: Prepare a stock solution of pure Trifluoroacetic acid (TFA) in your cell culture medium. Note: TFA is a strong acid; handle with appropriate personal protective equipment (PPE).
-
Serial Dilutions: Calculate the molar concentration of TFA present at each concentration of your this compound stock. Prepare serial dilutions of the TFA-only solution to match these concentrations.
-
Cell Seeding: Plate your non-target cells in a 96-well plate at the same density used in your primary experiments.
-
Treatment: Treat the cells with the serial dilutions of TFA alone. Include a "vehicle only" (culture medium) control and a "positive control" for cell death.
-
Incubation: Incubate the plate for the same duration as your MM-589 experiments (e.g., 48, 72 hours).
-
Viability Assay: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to measure the cytotoxic effect of TFA at each concentration.
-
Analysis: Plot the cell viability against the TFA concentration to determine the dose at which TFA becomes toxic to your specific cell line. Compare this to the viability of cells treated with this compound.
Protocol 2: TFA to Hydrochloride (HCl) Salt Exchange via Lyophilization
This protocol describes a common method for replacing the TFA counter-ion with chloride.[6][11][14]
Caption: Workflow for TFA to HCl salt exchange via lyophilization.
-
Dissolution: Dissolve the this compound peptide in a solution of 100 mM HCl.[14] A common starting point is 1 mg of peptide per 1 mL of solvent.[11] Ensure the final HCl concentration in the peptide solution is between 2 mM and 10 mM to avoid incomplete exchange or peptide modification.[6][11]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[6][11]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[11][14]
-
Lyophilization: Lyophilize the frozen sample overnight, or until all liquid has been removed, to obtain the peptide salt as a powder.[11][14]
-
Repetition: To ensure complete removal of TFA, repeat steps 1-4 at least two more times.[6][11]
-
Final Reconstitution: After the final lyophilization cycle, reconstitute the resulting MM-589 HCl peptide in your desired buffer or solvent for your biological assays.
Disclaimer: The information provided is for research use only. All experimental procedures should be conducted in a suitable laboratory environment with appropriate safety precautions. Users should validate these methods for their specific experimental context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omizzur.com [omizzur.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Retatrutide (LY3437943), 99.5% purity peptide [novoprolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com.cn [genscript.com.cn]
- 11. lifetein.com [lifetein.com]
- 12. benchchem.com [benchchem.com]
- 13. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 14. peptide.com [peptide.com]
MM-589 TFA quality control and purity assessment
Welcome to the technical support center for MM-589 TFA, a potent, cell-permeable macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: MM-589 is a potent inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3] By binding to WDR5, MM-589 disrupts the formation of the MLL co-activator complex, which is crucial for histone H3 lysine (B10760008) 4 (H3K4) methylation. This inhibition of HMT activity can selectively suppress the growth of leukemia cell lines with MLL translocations.[3][4] The trifluoroacetate (B77799) (TFA) salt form of MM-589 generally offers enhanced water solubility and stability compared to the free base.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, solid this compound should be stored at -20°C in a sealed container, away from moisture. Stock solutions, once prepared, should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[5][6] Avoid repeated freeze-thaw cycles.
Q3: How should I reconstitute lyophilized this compound?
A3: The solubility of this compound may vary depending on the solvent. It is soluble in DMSO (≥ 100 mg/mL) and water (40 mg/mL with sonication and pH adjustment to 2 with 1M HCl).[1][7] For cell-based assays, we recommend preparing a concentrated stock solution in high-quality, anhydrous DMSO. For aqueous solutions, if you choose water as the stock solution solvent, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[5][6]
Q4: My experimental results are inconsistent. Could the TFA counter-ion be affecting my assay?
A4: Yes, the trifluoroacetate (TFA) counter-ion can potentially interfere with biological assays.[8] Residual TFA can alter the pH of your experimental setup and, in some cases, has been shown to affect cell proliferation and viability.[5][8][9] If you suspect TFA interference, consider performing a buffer exchange to replace TFA with a more biologically compatible counter-ion like hydrochloride or acetate.[8][10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor or no biological activity | 1. Incorrect dosage/concentration: Calculation errors or improper dilution. 2. Degradation of the compound: Improper storage or handling. 3. Inaccurate peptide quantification: TFA salt form can affect weight measurements. 4. TFA interference: The counter-ion may be affecting the biological system.[5][8][9] | 1. Verify calculations and dilutions: Double-check all calculations for preparing working solutions. 2. Confirm compound integrity: Assess the purity and identity of your this compound sample using HPLC and mass spectrometry (see protocols below). 3. Accurate quantification: Use methods like quantitative amino acid analysis for precise peptide content determination. 4. TFA exchange: If interference is suspected, perform a counter-ion exchange.[8][10] |
| Unexpected peaks in HPLC analysis | 1. Sample degradation: The compound may have degraded due to improper handling or storage. 2. Presence of impurities: Synthetic peptides can contain various impurities such as deletion sequences, truncated peptides, or products of side reactions.[11][12][13][14] 3. Contamination: Contamination from solvents, vials, or the HPLC system itself. | 1. Use fresh samples: Prepare fresh solutions from properly stored solid material. 2. Characterize impurities: Use mass spectrometry to identify the nature of the impurity peaks. Compare the observed masses with potential side products of peptide synthesis.[12] 3. System suitability check: Run a blank injection to check for system contamination. |
| Difficulty in dissolving the lyophilized powder | 1. Hydrophobicity: The macrocyclic peptidomimetic nature of MM-589 can contribute to solubility challenges. 2. Aggregation: Peptides can aggregate, especially at high concentrations or near their isoelectric point. | 1. Use recommended solvents: Start with DMSO for initial solubilization.[1] 2. Sonication: Gentle sonication can aid in dissolving the compound. 3. pH adjustment: For aqueous solutions, adjusting the pH might be necessary as indicated by some suppliers.[7] |
| Inconsistent mass spectrometry results | 1. Complex fragmentation pattern: Cyclic peptides often exhibit complex fragmentation patterns in MS/MS analysis.[1][2][3] 2. Adduct formation: The compound may form adducts with salts or solvents. | 1. Specialized MS/MS analysis: Utilize multi-stage mass spectrometry (MSn) for more detailed fragmentation analysis of cyclic structures.[15] 2. High-resolution mass spectrometry: Use high-resolution MS to accurately determine the mass and identify potential adducts. |
Quality Control and Purity Assessment
A comprehensive quality control strategy for this compound should include identity, purity, and quantity verification.
Quantitative Data Summary
| Parameter | Method | Typical Specification |
| Identity | Mass Spectrometry (MS) | Molecular weight corresponds to the theoretical mass of this compound. |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 95% (purity can vary by supplier) |
| Peptide Content | Quantitative Amino Acid Analysis or Elemental Analysis | Report as a percentage of the total weight. |
| Counter-ion Content | Ion Chromatography or NMR | Report as a percentage of the total weight. |
| Water Content | Karl Fischer Titration | Report as a percentage of the total weight. |
Experimental Protocols
HPLC Method for Purity Assessment
This is a general-purpose reversed-phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound. Optimization may be required based on your specific instrumentation.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
Time (min) %B 0 10 25 70 26 95 28 95 29 10 | 35 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
Mass Spectrometry for Identity Confirmation
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Mode: Positive ion mode
-
Sample Preparation: Dilute the sample from the HPLC analysis or prepare a fresh solution in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the main component. Confirm that the observed mass corresponds to the expected mass of MM-589. For further structural confirmation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern. Due to its macrocyclic structure, the fragmentation of MM-589 can be complex.
Visualizations
Caption: Mechanism of MM-589 action on the WDR5-MLL signaling pathway.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
- 1. Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. omizzur.com [omizzur.com]
- 15. Multistep tandem mass spectrometry for sequencing cyclic peptides in an ion-trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MM-589 Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in functional assays involving MM-589, a potent inhibitor of the WDR5-MLL protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is MM-589 and what is its primary mechanism of action?
A1: MM-589 is a potent, cell-permeable macrocyclic peptidomimetic inhibitor. Its primary mechanism of action is the disruption of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3][4] This inhibition prevents the MLL histone H3K4 methyltransferase (HMT) activity, which is crucial for the proliferation of certain leukemia cells, particularly those with MLL translocations.[1][2][3][4]
Q2: What are the key functional assays for characterizing MM-589 activity?
A2: The two primary functional assays for MM-589 are:
-
MLL H3K4 Methyltransferase (HMT) Assay: This biochemical assay directly measures the enzymatic activity of the MLL complex and the inhibitory effect of MM-589. An AlphaLISA-based assay is a common high-throughput method for this purpose.[4]
-
Cell-Based Viability/Proliferation Assays: These assays assess the cytotoxic or anti-proliferative effects of MM-589 on cancer cell lines, particularly those harboring MLL translocations such as MV4-11 and MOLM-13.[1][2]
Q3: In which cell lines is MM-589 most effective?
A3: MM-589 shows potent and selective inhibition of cell growth in human leukemia cell lines with MLL translocations. It is particularly effective against MV4-11 and MOLM-13 cells.[1][2] It has weaker activity in cell lines like HL-60 that do not have MLL translocations.[2]
Quantitative Data Summary
Table 1: In Vitro Activity of MM-589
| Parameter | Value | Assay/Cell Line | Reference |
| WDR5 Binding IC50 | 0.90 nM | Biochemical Assay | [1][2][4] |
| MLL HMT Activity IC50 | 12.7 nM | Biochemical Assay | [1][2][4] |
| MV4-11 Cell Growth IC50 | 0.25 µM | Cell-Based Assay | [1][2] |
| MOLM-13 Cell Growth IC50 | 0.21 µM | Cell-Based Assay | [2] |
| HL-60 Cell Growth IC50 | 8.6 µM | Cell-Based Assay | [2] |
Signaling Pathway
Caption: MM-589 inhibits the WDR5-MLL interaction, preventing histone methylation.
Troubleshooting Guides
MLL H3K4 Methyltransferase (HMT) Assay (AlphaLISA)
Q: My AlphaLISA signal is low or absent across the entire plate. What should I do?
A:
-
Check Reagent Preparation: Ensure all AlphaLISA reagents, including donor and acceptor beads, biotinylated substrate, and enzyme, were prepared at the correct concentrations and in the recommended buffers.
-
Verify Reagent Integrity: Confirm that the reagents have not expired and have been stored correctly. AlphaLISA beads are light-sensitive and should be handled in low-light conditions.
-
Review Plate Reader Settings: Double-check that the plate reader is configured for AlphaLISA reads with the correct excitation and emission wavelengths.
-
Enzyme Activity: Test the activity of your MLL enzyme preparation independently to ensure it is active.
Q: I am observing high variability between replicate wells. How can I reduce this?
A:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially with small volumes. Use calibrated pipettes and pre-wet the tips.
-
Mixing: Gently mix the plate after each reagent addition to ensure homogeneity, but avoid vigorous shaking that could cause bubbles or reagent splashing.
-
Edge Effects: To minimize edge effects, consider not using the outer wells of the plate for samples. Instead, fill them with buffer or media.
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures for each step of the assay.
Table 2: Troubleshooting High Variability in MLL HMT Assays
| Issue | Possible Cause | Suggested Solution |
| Inconsistent signal | Inaccurate pipetting | Use calibrated pipettes; reverse pipetting for viscous solutions. |
| Incomplete mixing | Gently agitate the plate after adding reagents. | |
| Edge effects | Temperature/evaporation gradients | Avoid using outer wells; use plate sealers. |
| Signal drift | Inconsistent timing of reagent addition | Use a multichannel pipette for simultaneous additions. |
Cell-Based Viability/Proliferation Assays
Q: My untreated control cells are not growing well. What could be the problem?
A:
-
Cell Health: Ensure you are using a healthy, low-passage number stock of cells. Cells that have been in culture for too long may exhibit slower growth.
-
Seeding Density: Optimize the initial cell seeding density. Too few cells may lead to poor growth, while too many can result in premature confluence and nutrient depletion.
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Culture Medium: Use the recommended culture medium and supplements for your specific cell line (e.g., MV4-11, MOLM-13). Check for any signs of contamination.
-
Incubator Conditions: Verify that the incubator is maintaining the correct temperature, CO2 levels, and humidity.
Q: I am seeing a high degree of variability in the response to MM-589 between experiments.
A:
-
Compound Preparation: Prepare fresh dilutions of MM-589 for each experiment from a validated stock solution. Ensure the compound is fully dissolved.
-
Cell Passage Number: Use cells within a consistent and narrow range of passage numbers for all experiments to minimize phenotypic drift.
-
Assay Timing: Be consistent with the duration of compound treatment and the timing of the viability assay readout.
-
Standard Operating Procedures (SOPs): Develop and adhere to a strict SOP for all cell handling and assay procedures.
Table 3: Troubleshooting Inconsistent Cell-Based Assay Results
| Issue | Possible Cause | Suggested Solution |
| Poor cell growth | Suboptimal cell culture conditions | Use fresh media, check incubator settings, use low-passage cells. |
| Inconsistent IC50 values | Variability in cell density | Standardize cell seeding density and ensure even cell distribution. |
| Inconsistent compound potency | Prepare fresh compound dilutions for each experiment. | |
| High background signal | Contamination (e.g., mycoplasma) | Routinely test for and treat any contamination. |
Experimental Protocols
AlphaLISA-Based MLL HMT Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA.
-
Dilute MLL enzyme, biotinylated histone H3 peptide substrate, and S-adenosyl methionine (SAM) in Assay Buffer to the desired working concentrations.
-
Prepare MM-589 serial dilutions in Assay Buffer.
-
-
Assay Procedure:
-
In a 384-well white opaque plate, add 5 µL of the MM-589 dilution or vehicle control.
-
Add 5 µL of the MLL enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the histone H3 peptide and SAM mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of AlphaLISA Acceptor beads diluted in an appropriate buffer and incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of Streptavidin-Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
Caption: Workflow for the AlphaLISA-based MLL HMT assay.
Cell Viability (MTT) Assay
This protocol describes a general procedure for assessing the effect of MM-589 on the viability of suspension leukemia cell lines like MV4-11 and MOLM-13.
-
Cell Seeding:
-
Culture MV4-11 or MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of MM-589 in the culture medium.
-
Add 100 µL of the MM-589 dilutions to the respective wells (this will halve the final concentration of the compound and the initial cell density).
-
Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Caption: Workflow for the cell viability (MTT) assay.
References
- 1. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 4. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Comparative Guide to WDR5-MLL Interaction Inhibitors: MM-589 vs. MM-401
For Researchers, Scientists, and Drug Development Professionals
The interaction between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL) is a critical dependency in certain cancers, particularly in acute leukemias harboring MLL rearrangements. This interaction is essential for the histone methyltransferase (HMT) activity of the MLL complex, which leads to the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. The aberrant activity of MLL fusion proteins is a key driver of leukemogenesis. Consequently, inhibiting the WDR5-MLL interaction has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two prominent peptidomimetic inhibitors, MM-589 and MM-401, that target this interaction.
At a Glance: Key Performance Indicators
| Parameter | MM-589 | MM-401 | Reference(s) |
| Target | WDR5-MLL Protein-Protein Interaction | WDR5-MLL1 Protein-Protein Interaction | [1][2] |
| WDR5 Binding (IC50) | 0.90 nM | 0.9 nM | [1][2] |
| WDR5 Binding (Ki) | < 1 nM | < 1 nM | [1][2] |
| MLL HMT Activity (IC50) | 12.7 nM | 0.32 µM (320 nM) | [1][2] |
| Cellular Potency | >40 times more potent than MM-401 | - | [3] |
Cellular Activity in Leukemia Cell Lines
| Cell Line | MLL Status | MM-589 (IC50/GI50) | MM-401 (IC50/GI50) | Reference(s) |
| MV4-11 | MLL-AF4 | 0.25 µM | Not Reported | [1] |
| MOLM-13 | MLL-AF9 | 0.21 µM | Not Reported | [1] |
| HL-60 | MLL-wildtype | 8.6 µM | Not Reported | [1] |
Signaling Pathway and Mechanism of Action
The MLL1 protein is a key component of the COMPASS-like complex, which is responsible for H3K4 methylation. The catalytic activity of MLL1 is dependent on its interaction with other core components of this complex, including WDR5, RbBP5, and ASH2L. WDR5 acts as a scaffold, binding directly to the MLL1 protein, which is a prerequisite for the subsequent recruitment and assembly of the functional HMT complex. This complex then catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to histone H3, leading to gene activation. In MLL-rearranged leukemias, the MLL fusion protein aberrantly activates target genes, such as HOXA9, driving leukemogenesis.
MM-589 and MM-401 are designed to mimic the MLL protein's binding motif to WDR5. By competitively binding to a pocket on WDR5, these inhibitors disrupt the WDR5-MLL interaction, thereby preventing the assembly of a functional MLL complex and inhibiting its HMT activity. This leads to a reduction in H3K4 methylation at target gene promoters, suppression of oncogenic gene expression, and ultimately, inhibition of cancer cell growth.
Caption: WDR5-MLL1 Signaling Pathway and Inhibition by MM-589/MM-401.
Experimental Methodologies
AlphaLISA-Based WDR5/MLL1 Interaction Assay
This assay is a high-throughput method to quantify the binding affinity of inhibitors to the WDR5-MLL1 interaction.
Principle: The assay utilizes AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. A biotinylated MLL1 peptide is captured by streptavidin-coated donor beads, and a tagged WDR5 protein is captured by acceptor beads. When WDR5 and the MLL1 peptide interact, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the acceptor beads, triggering a chemiluminescent signal. Inhibitors that disrupt the WDR5-MLL1 interaction will prevent this proximity, leading to a decrease in the signal.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MM-589 and Other MLL Inhibitors for Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Mixed-lineage leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies with a poor prognosis, driving the urgent need for targeted therapies. This guide provides a comprehensive comparison of MM-589, a potent WDR5-MLL interaction inhibitor, with other emerging MLL inhibitors. We present key experimental data, detailed methodologies, and signaling pathway diagrams to facilitate informed decisions in research and drug development.
Performance Comparison of MLL Inhibitors
The following tables summarize the in vitro potency and cellular activity of MM-589 and other notable MLL inhibitors, including the earlier generation WDR5-MLL inhibitor MM-401 and several menin-MLL inhibitors currently in clinical development.
Table 1: Biochemical Activity of MLL Inhibitors
| Inhibitor | Target | Binding Affinity (Kᵢ) | Enzymatic Inhibition (IC₅₀) |
| MM-589 | WDR5-MLL Interaction | < 1 nM[1][2] | 12.7 nM (MLL HMT activity)[1][2] |
| MM-401 | WDR5-MLL Interaction | < 1 nM | 2.9 nM (FP assay) |
| VTP50469 | Menin-MLL Interaction | 104 pM[3] | Not Reported |
| Ziftomenib (B3325460) (KO-539) | Menin-MLL Interaction | Not Reported | Not Reported |
| Revumenib (SNDX-5613) | Menin-MLL Interaction | Not Reported | Not Reported |
Table 2: Cellular Activity of MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Inhibitor | Cell Line | Cell Growth Inhibition (IC₅₀) |
| MM-589 | MV4-11 | 0.25 µM[4] |
| MOLM-13 | 0.21 µM[4] | |
| HL-60 (MLL-wild type) | 8.6 µM[4] | |
| MM-401 | Not Reported | >40-fold less potent than MM-589[1][2] |
| VTP50469 | MOLM-13 | 13 nM[3] |
| MV4-11 | 17 nM[3] | |
| RS4;11 | 25 nM[3] | |
| THP-1 | 37 nM[3] | |
| Ziftomenib (KO-539) | MOLM-13 | < 25 nM[5] |
| MV4-11 | < 25 nM[5] | |
| OCI-AML2 | < 25 nM[5] | |
| Revumenib (SNDX-5613) | MLL-rearranged cell lines | ~10 nM[6] |
Signaling Pathways and Mechanisms of Action
MLL inhibitors primarily function by disrupting the protein-protein interactions (PPIs) essential for the oncogenic activity of MLL fusion proteins. MM-589 targets the interaction between WDR5 and MLL, while a prominent class of other inhibitors, including revumenib and ziftomenib, target the interaction between menin and MLL.
Figure 1: Mechanisms of action for WDR5-MLL and Menin-MLL inhibitors.
Experimental Methodologies
The following sections detail the general protocols for the key experiments cited in the comparison tables.
WDR5-MLL Interaction Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of inhibitors to the WDR5-MLL interaction.
Figure 2: Workflow for a fluorescence polarization-based WDR5-MLL interaction assay.
Protocol:
-
Reagent Preparation: Purified recombinant WDR5 protein and a fluorescently labeled peptide derived from the MLL WDR5-binding motif are prepared in a suitable assay buffer (e.g., 100 mM potassium phosphate, pH 8.0, 150 mM NaCl, 0.01% Triton X-100)[7].
-
Binding Reaction: WDR5 and the fluorescent MLL peptide are mixed in a microplate well and incubated to allow for binding, resulting in a high fluorescence polarization signal.
-
Inhibitor Addition: The test compound (e.g., MM-589) is added in a serial dilution to the wells.
-
Competition: The inhibitor competes with the fluorescent MLL peptide for binding to WDR5, causing a decrease in the fluorescence polarization signal.
-
Data Analysis: The concentration of the inhibitor that displaces 50% of the bound fluorescent peptide (IC₅₀) is determined by plotting the fluorescence polarization signal against the inhibitor concentration.
MLL Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL complex and the inhibitory effect of compounds like MM-589.
Protocol:
-
Reaction Setup: The MLL core complex (containing MLL, WDR5, RbBP5, and ASH2L) is reconstituted in an assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 5 mM DTT)[7].
-
Substrate and Cofactor Addition: A histone H3 peptide substrate and the methyl donor, S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM), are added to the reaction mixture.
-
Inhibitor Treatment: The test inhibitor is added at various concentrations.
-
Enzymatic Reaction: The reaction is incubated to allow for the methylation of the histone H3 peptide by the MLL complex.
-
Detection: The amount of methylation is quantified. For radiolabeled assays, this can be done by capturing the peptides on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
IC₅₀ Determination: The inhibitor concentration that reduces MLL HMT activity by 50% is calculated.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of MLL inhibitors on the metabolic activity of leukemia cell lines, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Leukemia cells (e.g., MV4-11, MOLM-13) are seeded in a 96-well plate and allowed to adhere or stabilize overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the MLL inhibitor and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The concentration of the inhibitor that reduces cell viability by 50% is determined from the dose-response curve.
Conclusion
MM-589 is a highly potent inhibitor of the WDR5-MLL interaction, demonstrating low nanomolar efficacy in biochemical assays and sub-micromolar activity in MLL-rearranged leukemia cell lines.[1][2][4] When compared to the earlier generation compound MM-401, MM-589 exhibits significantly improved cellular potency.[1][2] The landscape of MLL inhibition is rapidly evolving, with menin-MLL inhibitors like VTP50469, ziftomenib, and revumenib showing impressive low nanomolar IC₅₀ values in cellular assays and progressing through clinical trials.[3][5][6] This guide provides a foundational comparison to aid researchers in selecting the appropriate tool compounds and therapeutic candidates for further investigation into MLL-driven leukemias.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
Validating MM-589 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of MM-589, a potent inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction. By disrupting this interaction, MM-589 inhibits the histone methyltransferase (HMT) activity of the MLL complex, which is crucial for the transcription of oncogenes, such as HOXA9 and MEIS1, implicated in certain types of leukemia.[1][2] Objective comparison of MM-589 with alternative WDR5-MLL inhibitors, such as OICR-9429 and MM-401, is included to provide a broader context for experimental design.
The WDR5-MLL Signaling Pathway
The MLL complex, a key epigenetic regulator, is composed of several core subunits, including MLL, WDR5, Retinoblastoma-binding protein 5 (RBBP5), and Absent, small, or homeotic-2 like (ASH2L).[3] WDR5 plays a critical scaffolding role by binding to both MLL and histone H3, thereby facilitating the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][4] This trimethylation of H3K4 (H3K4me3) is an active chromatin mark that promotes the transcription of target genes.[3] MM-589 and its alternatives competitively bind to the MLL binding pocket on WDR5, disrupting the MLL-WDR5 interaction and consequently inhibiting H3K4 methylation and downstream gene expression.[5][6]
Comparison of Target Engagement Validation Methods
Several robust methods can be employed to validate the engagement of MM-589 with its cellular target, WDR5. The choice of assay depends on the specific experimental question, available resources, and desired throughput.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Co-Immunoprecipitation (Co-IP) |
| Principle | Ligand binding alters the thermal stability of the target protein.[7] | Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Antibody-based pull-down of the target protein to identify interacting partners.[8] |
| Readout | Change in the amount of soluble target protein at different temperatures. | Change in BRET ratio upon compound competition with the tracer. | Presence or absence of interacting proteins in the immunoprecipitate. |
| Cellular Context | Intact cells or cell lysates. | Intact cells. | Cell lysates. |
| Labeling Requirement | Label-free for the compound. | Fluorescently labeled tracer and genetically encoded NanoLuc® fusion protein. | No direct labeling of the compound. |
| Quantitative | Semi-quantitative to quantitative (Isothermal Dose-Response).[9] | Highly quantitative (IC50 determination). | Primarily qualitative or semi-quantitative. |
| Throughput | Low to medium (Western Blot), High (AlphaLISA).[10] | High. | Low to medium. |
| Strengths | Label-free, applicable to native proteins.[11] | Real-time measurements in live cells, high sensitivity. | Identifies disruption of protein-protein interactions. |
| Limitations | Indirect measure of binding, not all proteins show a thermal shift.[12] | Requires genetic modification of the target protein. | Potential for non-specific binding, requires high-quality antibodies. |
Quantitative Data Summary for WDR5-MLL Inhibitors
The following table summarizes publicly available quantitative data for MM-589 and its alternatives. Direct comparison between values should be made with caution as they are often generated from different assays and experimental conditions.
| Compound | Assay Type | Target/Interaction | Reported Value (IC50/Kd/Ki) | Reference |
| MM-589 | Biochemical Assay | WDR5 Binding | IC50: 0.90 nM | [6] |
| Biochemical Assay | MLL HMT Activity | IC50: 12.7 nM | [6] | |
| Cell-based Assay | MV4-11 Cell Growth | IC50: 0.25 µM | ||
| Cell-based Assay | MOLM-13 Cell Growth | IC50: 0.21 µM | ||
| OICR-9429 | Biacore | WDR5 Binding | Kd: 24 nM | [8] |
| Isothermal Titration Calorimetry (ITC) | WDR5 Binding | Kd: 52 nM | [8] | |
| NanoBRET™ | WDR5-Tracer Interaction (in cells) | IC50: < 1 µM | [11] | |
| Co-Immunoprecipitation | WDR5-MLL/RbBP5 Disruption | Dose-dependent | [13] | |
| MM-401 | Biochemical Assay | WDR5-MLL1 Interaction | IC50: 0.9 nM | [9] |
| Biochemical Assay | MLL1 HMT Activity | IC50: 0.32 µM | [9] | |
| Cell-based Assay | MLL-AF9 Cell Growth | Dose-dependent | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to assess the thermal stabilization of WDR5 upon MM-589 binding.
Methodology:
-
Cell Culture and Treatment: Culture leukemia cell lines (e.g., MV4-11) to a density of 1-2 x 10^6 cells/mL. Treat cells with varying concentrations of MM-589 or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for WDR5. Visualize the bands using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble WDR5 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of MM-589 indicates target engagement. For isothermal dose-response experiments, heat all samples at a single temperature (e.g., the Tagg of WDR5) and plot the amount of soluble WDR5 against the MM-589 concentration.
NanoBRET™ Target Engagement Assay
This protocol outlines the use of the NanoBRET™ assay to quantify the displacement of a fluorescent tracer from WDR5 by MM-589 in live cells.
Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for WDR5 fused to NanoLuc® luciferase (the BRET donor) and a HaloTag® protein (the BRET acceptor).
-
Tracer Labeling: After 24-48 hours, add the HaloTag® NanoBRET® 618 Ligand (the fluorescent tracer) to the cells and incubate to allow for labeling of the HaloTag® fusion protein.
-
Compound Treatment: Add serial dilutions of MM-589 or a vehicle control to the cells.
-
Substrate Addition and Measurement: Add the Nano-Glo® Substrate to the cells. Immediately measure the luminescence at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).
-
Data Analysis: Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the concentration of MM-589 and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of MM-589 required to displace 50% of the tracer.
Co-Immunoprecipitation (Co-IP)
This protocol describes a Co-IP experiment to demonstrate the disruption of the WDR5-MLL interaction by MM-589.
Methodology:
-
Cell Treatment and Lysis: Treat leukemia cells with MM-589 or a vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysate to remove cellular debris. Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for WDR5 overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing and Elution: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using primary antibodies against both WDR5 and MLL. A decrease in the amount of MLL co-immunoprecipitated with WDR5 in the MM-589-treated samples compared to the control indicates disruption of the protein-protein interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Novel WDR5-binding Site That Recruits RbBP5 through a Conserved Motif to Enhance Methylation of Histone H3 Lysine 4 by Mixed Lineage Leukemia Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Current Advances in CETSA [frontiersin.org]
- 12. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
MM-589: A Potent and Selective Inhibitor of the WDR5-MLL Interaction
MM-589 is a highly potent and cell-permeable macrocyclic peptidomimetic that acts as an inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3] This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL1 complex, which plays a key role in regulating gene expression. Dysregulation of MLL1 activity is implicated in certain types of cancer, particularly acute leukemias with MLL gene translocations.
MM-589 demonstrates exceptional potency, binding to WDR5 with an IC50 of 0.90 nM and inhibiting the H3K4 methyltransferase activity of the MLL1 complex with an IC50 of 12.7 nM.[1][2] Its mechanism of action involves disrupting the assembly of the MLL1 complex, thereby specifically inhibiting its catalytic activity.
High Selectivity Against Other Histone Methyltransferases
A critical attribute of a chemical probe or potential therapeutic agent is its selectivity for the intended target over other related proteins. MM-589 exhibits a remarkable degree of selectivity for the MLL1 complex. Published data indicates that MM-589 has no inhibitory effect on other members of the SET1 family of histone methyltransferases, which includes MLL2, MLL3, MLL4, SET1a, and SET1b.[4][5]
| Target Enzyme | MM-589 IC50 (nM) | Other HMTs (Qualitative Data) |
| MLL1 H3K4 HMT | 12.7[1][2] | No inhibition observed for MLL2, MLL3, MLL4, SET1a, SET1b[4][5] |
| WDR5 Binding | 0.90[1][2] |
Experimental Protocols
The inhibitory activity and selectivity of MM-589 are determined using robust biochemical assays. A key method employed is the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology, which provides a sensitive, non-radioactive means to measure enzyme activity.
AlphaLISA-based MLL1 Histone Methyltransferase (HMT) Assay
This assay quantifies the methylation of a biotinylated histone H3 peptide substrate by the MLL1 complex.
Materials:
-
Recombinant MLL1 complex (containing MLL1, WDR5, RbBP5, and ASH2L)
-
Biotinylated Histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
MM-589 or other test compounds
-
AlphaLISA® anti-methylated histone H3 antibody-conjugated Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of MM-589 in assay buffer.
-
Enzyme Reaction:
-
Add MLL1 complex and SAM to the wells of the microplate.
-
Add the diluted MM-589 or vehicle control.
-
Initiate the reaction by adding the biotinylated histone H3 peptide substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
-
Detection:
-
Stop the reaction and detect the methylated product by adding a mixture of AlphaLISA® Acceptor beads and Streptavidin-coated Donor beads.
-
The Acceptor beads bind to the methylated histone peptide, while the Donor beads bind to the biotinylated end of the peptide.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 60 minutes) to allow for bead association.
-
-
Signal Reading:
-
Read the plate using an Alpha-enabled microplate reader. Excitation at 680 nm leads to the emission of light at 615 nm if the Donor and Acceptor beads are in close proximity (i.e., if the substrate is methylated).
-
-
Data Analysis:
-
The intensity of the emitted light is proportional to the MLL1 HMT activity.
-
Calculate the percentage of inhibition for each concentration of MM-589.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the underlying principles, the following diagrams illustrate the signaling pathway targeted by MM-589 and the experimental workflow for assessing its activity.
Caption: Mechanism of MM-589 action on the MLL1 signaling pathway.
Caption: Experimental workflow for the AlphaLISA HMT assay.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
Unraveling the Potency of MM-589: A Comparative Analysis in Leukemia Cell Lines
For Immediate Release
Ann Arbor, MI – A comprehensive analysis of the novel macrocyclic peptidomimetic MM-589 showcases its potent and selective activity against specific leukemia cell lines, offering a promising new avenue for targeted cancer therapy. This guide provides a detailed comparison of MM-589's performance against other established leukemia treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals.
MM-589 is a highly potent, cell-permeable inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL). This interaction is crucial for the enzymatic activity of MLL, a histone methyltransferase frequently implicated in the development of acute leukemias.[1][2] By disrupting this interaction, MM-589 effectively suppresses the growth of leukemia cells that are dependent on MLL activity.
Comparative Efficacy of MM-589
The anti-proliferative activity of MM-589 has been evaluated in several human leukemia cell lines and compared with other known inhibitors targeting pathways relevant to leukemia. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.
| Cell Line | MM-589 IC50 (µM) | Midostaurin IC50 (µM) | Quizartinib IC50 (µM) | Gilteritinib IC50 (µM) |
| MV4-11 (MLL-rearranged) | 0.25[1][3] | ~0.2 | ~0.0004 | Not Found |
| MOLM-13 (MLL-rearranged) | 0.21[1][3] | ~0.2 | ~0.00089 | Not Found |
| HL-60 (MLL-wild type) | 8.6[1][3] | Resistant | Resistant | Some Response |
Key Observations:
-
MM-589 demonstrates significant potency against MV4-11 and MOLM-13 cell lines, both of which harbor MLL translocations.[1][3]
-
The efficacy of MM-589 is comparable to the multi-kinase inhibitor Midostaurin in these MLL-rearranged cell lines.
-
Quizartinib, a potent FLT3 inhibitor, shows significantly lower IC50 values in these cell lines, which are also known to have FLT3-ITD mutations.
-
MM-589 exhibits substantially weaker activity against the HL-60 cell line, which does not have the MLL rearrangement, highlighting its selectivity for MLL-dependent leukemias.[1][3]
Mechanism of Action: The WDR5-MLL Signaling Pathway
MM-589's therapeutic effect stems from its ability to disrupt the critical interaction between WDR5 and MLL1. This interaction is a key step in the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a process that is essential for the transcription of genes involved in leukemogenesis, such as HOXA9 and MEIS1.
Caption: WDR5-MLL Signaling Pathway and Inhibition by MM-589.
Experimental Protocols
The following sections detail the methodologies used in the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of MM-589 and comparator drugs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Leukemia cell lines (MV4-11, MOLM-13, HL-60) were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Treatment: Cells were treated with serial dilutions of MM-589 or comparator drugs for 72 to 96 hours. A vehicle control (DMSO) was also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Experimental Workflow
The general workflow for evaluating the in vitro activity of anti-leukemic compounds is depicted below.
Caption: Generalized Experimental Workflow for In Vitro Drug Efficacy Testing.
Conclusion
MM-589 demonstrates significant and selective activity against MLL-rearranged leukemia cell lines, positioning it as a promising candidate for further preclinical and clinical investigation. Its distinct mechanism of action, targeting the WDR5-MLL protein-protein interaction, offers a novel therapeutic strategy for a patient population with high unmet medical needs. This guide provides a foundational comparison to aid in the ongoing research and development of next-generation leukemia therapies.
References
Comparative Analysis of MM-589 and Small Molecule Inhibitors of WDR5
WD repeat-containing protein 5 (WDR5) has emerged as a significant therapeutic target in oncology and other fields due to its critical role as a scaffolding protein in various epigenetic regulatory complexes.[1][2] It is essential for the assembly and activity of histone methyltransferase (HMT) complexes, such as the Mixed Lineage Leukemia (MLL) complex, which is responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, a key mark for active gene transcription.[3][4] WDR5 also plays a crucial role in recruiting oncoproteins like MYC to chromatin.[1][2] Consequently, inhibiting WDR5 function presents a promising strategy for cancer therapy. This guide provides a detailed comparison of MM-589, a potent peptidomimetic inhibitor, with other small molecule inhibitors targeting WDR5.
Overview of WDR5 Inhibition Strategies
Inhibitors of WDR5 primarily target one of two key protein-protein interaction sites on its surface:
-
The WIN (WDR5-Interaction) Site: This is a deep arginine-binding cavity that engages with proteins containing a "WIN motif," including MLL family members and histone H3.[1][5] Inhibitors targeting this site are expected to disrupt the formation and activity of the MLL complex.
-
The WBM (WDR5-Binding Motif) Site: This site interacts with proteins like RBBP5 and MYC family oncoproteins.[1][6] Inhibitors targeting the WBM site are being developed to block the WDR5-MYC interaction, which is critical for the oncogenic function of MYC.[2][6]
MM-589 is a macrocyclic peptidomimetic that targets the WIN site.[7] It represents a significant advancement from earlier peptidomimetic inhibitors like MM-401.[7][8] Other small molecule inhibitors have been developed to target either the WIN or WBM sites, offering different mechanisms of action and potential therapeutic applications.
Quantitative Performance Comparison
The following tables summarize the in vitro and cellular activities of MM-589 in comparison to other notable small molecule inhibitors of WDR5.
Table 1: In Vitro Activity of WDR5 Inhibitors
| Inhibitor | Target Site | Binding Affinity to WDR5 | MLL HMT Inhibition (IC50) | Reference(s) |
| MM-589 | WIN Site | IC50: 0.90 nM | 12.7 nM | [7][9] |
| MM-401 | WIN Site | Kd: ~1 nM | - | [8] |
| OICR-9429 | WIN Site | - | - | [10][11] |
| WDR5-0103 | WIN Site | Kd: 450 nM | 39-280 µM | [5][12] |
| WDR5-IN-1 | WIN Site | Kd: <0.02 nM | 2.2 nM | [10] |
| WDR5-IN-5 | WIN Site | Ki: <0.02 nM | - | [10] |
| WDR5-IN-6 | WBM Site | - | - | [10] |
Table 2: Cellular Activity of WDR5 Inhibitors
| Inhibitor | Cell Line | Cell Growth Inhibition (IC50/GI50) | Cancer Type | Reference(s) |
| MM-589 | MV4-11 | 0.25 µM | MLL-rearranged Leukemia | [9][13] |
| MOLM-13 | 0.21 µM | MLL-rearranged Leukemia | [9][13] | |
| HL-60 | 8.6 µM | Acute Myeloid Leukemia | [9][13] | |
| MM-401 | MV4-11 | >25 µM | MLL-rearranged Leukemia | [12] |
| WDR5-IN-1 | CHP-134 | Potent anti-proliferative effects | Neuroblastoma | [10] |
| Ramos | Potent anti-proliferative effects | Burkitt's Lymphoma | [10] | |
| WDR5-IN-6 | - | Potent anti-tumor activity | Neuroblastoma | [10] |
Signaling Pathways and Mechanisms of Action
The inhibition of WDR5 can lead to several downstream effects, depending on the targeted binding site.
WDR5 in the MLL Complex and H3K4 Methylation
WDR5 is a core component of the MLL/SET1 histone methyltransferase complexes.[4] It acts as a scaffold, bringing together the catalytic subunit (e.g., MLL1) and other components like RbBP5 and ASH2L, to facilitate the methylation of histone H3 at lysine 4 (H3K4).[3][4] This epigenetic mark is generally associated with active gene transcription.
Caption: WDR5 as a scaffold in the MLL/SET1 complex.
Mechanism of WIN Site Inhibitors
Recent studies have refined the understanding of how WIN site inhibitors, including MM-589, exert their anti-cancer effects. While they do inhibit the HMT activity of the MLL complex, a primary mechanism of action is the displacement of WDR5 from chromatin.[8][14][15] This displacement preferentially affects genes involved in protein synthesis, such as those encoding ribosomal proteins.[14][16] The resulting decrease in translational capacity induces nucleolar stress, leading to p53 activation and apoptosis in cancer cells.[8][14]
Caption: Mechanism of action for WDR5 WIN site inhibitors.
Experimental Protocols
The characterization of WDR5 inhibitors involves a variety of biochemical and cell-based assays. Below are methodologies for two key experiments.
AlphaLISA-based MLL Histone Methyltransferase (HMT) Assay
This assay quantitatively measures the enzymatic activity of the MLL1 complex and its inhibition by compounds like MM-589.
Principle: The assay detects the trimethylation of a biotinylated histone H3 peptide substrate by the MLL1 complex. The detection is achieved using an anti-H3K4me3 antibody conjugated to an AlphaLISA acceptor bead and streptavidin-coated donor beads that bind to the biotinylated peptide. When in close proximity, the donor bead excites the acceptor bead upon laser irradiation, generating a chemiluminescent signal.
Methodology:
-
Complex Reconstitution: Recombinant MLL1, WDR5, RbBP5, and ASH2L proteins are incubated together to form the active HMT complex.
-
Inhibitor Incubation: The reconstituted MLL1 complex is pre-incubated with varying concentrations of the test inhibitor (e.g., MM-589) in an assay buffer.
-
Reaction Initiation: The HMT reaction is initiated by adding the biotinylated H3 peptide substrate and the methyl donor, S-adenosylmethionine (SAM). The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: The reaction is stopped, and the AlphaLISA acceptor beads (conjugated with anti-H3K4me3 antibody) and streptavidin-coated donor beads are added.
-
Signal Reading: After incubation in the dark, the plate is read on an AlphaScreen-capable plate reader.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the AlphaLISA HMT assay.
Cell Proliferation Assay (MTS Assay)
This assay determines the effect of WDR5 inhibitors on the growth and viability of cancer cell lines.
Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in the culture.
Methodology:
-
Cell Plating: Cancer cells (e.g., MV4-11, MOLM-13) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the WDR5 inhibitor (e.g., MM-589) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 4 or 7 days) under standard cell culture conditions.[9][17]
-
MTS Reagent Addition: The MTS reagent is added to each well, and the plates are incubated for 1-4 hours to allow for the conversion to formazan.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to calculate the percentage of cell growth inhibition. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Small molecule WDR5 inhibitors down-regulate lncRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 15. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. medchemexpress.com [medchemexpress.com]
Efficacy of MM-589 in MLL-rearranged Leukemia Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the WDR5 inhibitor MM-589 against other emerging targeted therapies for the treatment of MLL-rearranged (MLLr) leukemias. MLLr leukemias are a high-risk subtype of acute leukemia with a generally poor prognosis, necessitating the development of novel therapeutic strategies. This document summarizes key preclinical data for MM-589 and compares its performance with that of menin and DOT1L inhibitors, which are also under investigation for this indication.
Mechanism of Action: Targeting the MLL Complex
MLLr leukemias are driven by chromosomal translocations involving the KMT2A (formerly MLL) gene, leading to the production of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit the histone methyltransferase complex, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1. Several key protein-protein interactions are critical for the function of this complex, presenting attractive targets for therapeutic intervention.
-
MM-589 , a macrocyclic peptidomimetic, targets the interaction between the MLL fusion protein and WD repeat-containing protein 5 (WDR5).[1][2] WDR5 is a core component of the MLL complex that is essential for its histone methyltransferase activity.[1][2] By binding to WDR5 with high affinity, MM-589 disrupts the MLL-WDR5 interaction, thereby inhibiting the enzymatic activity of the complex.[1][2]
-
Menin inhibitors (e.g., revumenib/SNDX-5613, MI-463, MI-503) target the interaction between the MLL fusion protein and menin, another critical component of the MLL complex. This interaction is essential for the recruitment of the MLL complex to chromatin and subsequent gene activation.
-
DOT1L inhibitors (e.g., EPZ-5676) target the histone methyltransferase DOT1L, which is aberrantly recruited by the MLL fusion protein to its target genes, leading to methylation of histone H3 at lysine (B10760008) 79 (H3K79me) and transcriptional activation.
The distinct mechanisms of these inhibitors are depicted in the signaling pathway diagram below.
Comparative Efficacy Data
The following tables summarize the available preclinical efficacy data for MM-589 and its comparators in MLLr leukemia models.
In Vitro Efficacy
| Compound | Target | Assay | Cell Line | IC50/GI50 | Reference(s) |
| MM-589 | WDR5-MLL Interaction | WDR5 Binding | - | 0.90 nM | [1][2] |
| MLL HMT Activity | - | 12.7 nM | [1][2] | ||
| Cell Growth | MV4-11 (MLL-AF4) | 0.25 µM | [2] | ||
| MOLM-13 (MLL-AF9) | 0.21 µM | [2] | |||
| HL-60 (non-MLLr) | 8.6 µM | [2] | |||
| MI-463 | Menin-MLL Interaction | Cell Growth | MV4-11 (MLL-AF4) | 0.23 µM | [3] |
| MI-503 | Menin-MLL Interaction | Cell Growth | MV4-11 (MLL-AF4) | 0.22 µM | [3] |
| Revumenib (SNDX-5613) | Menin-KMT2A Interaction | - | - | Ki = 0.149 nM | [4] |
| EPZ-5676 | DOT1L | Cell Proliferation | MV4-11 (MLL-AF4) | <10 nM | [5] |
| MOLM-13 (MLL-AF9) | <10 nM | [5] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro, while GI50 values represent the concentration for 50% maximal inhibition of cell proliferation.
In Vivo Efficacy
MM-589: To date, there is no publicly available data on the in vivo efficacy of MM-589 in MLLr leukemia models.
| Compound | Target | Model | Dosing Regimen | Outcome | Reference(s) |
| MI-463 | Menin-MLL Interaction | MLL-AF9 leukemia mouse model | i.p. injection | ~70% increase in median survival | [6] |
| MI-503 | Menin-MLL Interaction | MLL-AF9 leukemia mouse model | i.p. injection | ~45% increase in median survival | [6] |
| Revumenib (SNDX-5613) | Menin-KMT2A Interaction | MOLM-13 xenograft mouse model | 50 mg/kg, b.i.d. x 5 days, p.o. for 3 weeks | Significant reduction in leukemia burden and improved survival | [7] |
| EPZ-5676 | DOT1L | MV4-11 rat xenograft model | 70 mg/kg/day or 35 mg/kg/day continuous IV infusion for 21 days | Complete and sustained tumor regression | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and comparison of efficacy data. Below are summaries of the methodologies used in the cited studies.
MM-589 In Vitro Assays
-
WDR5 Binding Assay: The inhibitory activity of MM-589 on the WDR5-MLL interaction was determined using a competitive binding assay. While the specific format (e.g., fluorescence polarization, AlphaLISA) is not detailed in all sources, these assays typically involve a labeled MLL peptide that binds to recombinant WDR5. The ability of MM-589 to displace the labeled peptide is measured to determine its IC50 value.
-
MLL HMT Activity Assay: The inhibition of MLL histone methyltransferase (HMT) activity was assessed using an AlphaLISA-based functional assay.[1] This assay measures the methylation of a histone H3 substrate by the MLL complex. The general principle of an AlphaLISA HMT assay is illustrated below.
-
Cell Growth Inhibition Assay: The effect of MM-589 on cell proliferation was determined using a standard cell viability assay, likely an MTT or similar colorimetric assay. MLLr cell lines (MV4-11, MOLM-13) and a non-MLLr control cell line (HL-60) were incubated with increasing concentrations of MM-589 for a defined period (e.g., 72 hours). Cell viability was then measured to determine the GI50 values.
In Vivo Xenograft Models
-
Menin Inhibitor (MI-463/MI-503) Mouse Model: Murine bone marrow cells transformed with the MLL-AF9 oncogene were transplanted into recipient mice.[3] After leukemia development, mice were treated with the inhibitors via intraperitoneal (i.p.) injection, and survival was monitored.[3]
-
Revumenib (SNDX-5613) Xenograft Model: Human MOLM-13 cells were engrafted into immunodeficient mice.[7] Treatment with revumenib was administered orally (p.o.) and leukemia burden was monitored using bioluminescent imaging.[7]
-
DOT1L Inhibitor (EPZ-5676) Rat Model: Human MV4-11 cells were implanted subcutaneously in immunocompromised rats.[5] EPZ-5676 was administered via continuous intravenous (IV) infusion, and tumor volume was measured over time.[5]
The general workflow for a xenograft efficacy study is outlined below.
Summary and Future Directions
MM-589 is a highly potent inhibitor of the WDR5-MLL interaction with low nanomolar activity in biochemical assays and sub-micromolar efficacy in MLLr cell lines. Its selectivity for MLLr cells over non-MLLr cells in vitro is a promising feature. However, the lack of publicly available in vivo efficacy and pharmacokinetic data for MM-589 is a significant gap in our understanding of its therapeutic potential.
In comparison, both menin and DOT1L inhibitors have demonstrated robust in vivo activity in various MLLr leukemia models, leading to tumor regression and prolonged survival. Notably, revumenib (a menin inhibitor) has recently received FDA approval for the treatment of relapsed or refractory acute leukemia with a KMT2A translocation.[8][9]
Future studies on MM-589 should focus on evaluating its in vivo efficacy, pharmacokinetics, and safety in relevant animal models of MLLr leukemia. These studies will be critical to determine if the potent in vitro activity of MM-589 translates into a meaningful therapeutic benefit and to position it competitively within the landscape of emerging targeted therapies for this challenging disease. Direct head-to-head preclinical studies comparing MM-589 with menin and DOT1L inhibitors would also be highly valuable.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cms.syndax.com [cms.syndax.com]
- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paper: Phase I/II Study of the All-Oral Combination of Revumenib (SNDX-5613) with Decitabine/Cedazuridine (ASTX727) and Venetoclax (SAVE) in R/R AML [ash.confex.com]
A Head-to-Head Battle of WDR5 Inhibitors: MM-589 vs. OICR-9429
For researchers, scientists, and drug development professionals, the targeting of the WDR5-MLL interaction has emerged as a promising strategy in the fight against certain cancers, particularly acute myeloid leukemia (AML). At the forefront of this endeavor are two key chemical probes: MM-589 and OICR-9429. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.
Both MM-589 and OICR-9429 are potent antagonists of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia (MLL), a critical component of histone methyltransferase complexes often dysregulated in cancer.[1][2] By disrupting this interaction, these small molecules inhibit the enzymatic activity of the MLL complex, leading to anti-leukemic effects.[2][3] While both compounds target the same interface on WDR5, they exhibit distinct profiles in terms of potency, cellular activity, and chemical nature.
Quantitative Performance Analysis
The following tables summarize the key quantitative data for MM-589 and OICR-9429, compiled from various studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | MM-589 | OICR-9429 | Reference(s) |
| Target | WDR5-MLL Interaction | WDR5-MLL Interaction | [1][2] |
| IC50 (WDR5 Binding) | 0.90 nM | Not Reported | [2] |
| Ki (WDR5) | <1 nM | 60 nM (peptide displacement) | [2][4] |
| Kd (WDR5) | Not Reported | 30 nM (Biacore), 93 ± 28 nM (ITC) | [1][4] |
| IC50 (MLL HMT Activity) | 12.7 nM | Not Reported | [2] |
Table 2: Cellular Activity
| Parameter | MM-589 | OICR-9429 | Reference(s) |
| Cell Line(s) | MV4-11, MOLM-13 (MLL-rearranged AML) | C/EBPα p30-expressing AML cells, MV4-11 | [1][4] |
| GI50 / IC50 | MV4-11: 250 nM (GI50) | MV4-11: >2.5 µM (GI50) | [4] |
| Cellular Effect | Potent and selective inhibition of cell growth | Selectively inhibits proliferation and induces differentiation | [1][2] |
| Cellular Target Engagement | Not explicitly stated | Disrupts WDR5-MLL1 and RbBP5 interaction (IC50 < 1 µM) | [5] |
Mechanism of Action and Signaling Pathway
MM-589 and OICR-9429 function by competitively binding to the "WIN" site on WDR5, a pocket that is crucial for its interaction with the MLL protein.[4][6] This disruption prevents the proper assembly and function of the MLL histone methyltransferase complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). H3K4 methylation is a key epigenetic mark associated with active gene transcription. In MLL-rearranged leukemias, the aberrant activity of the MLL fusion proteins leads to the upregulation of pro-leukemogenic genes, such as HOXA9 and MEIS1. By inhibiting the WDR5-MLL interaction, both compounds effectively reduce H3K4 methylation at these target genes, leading to their transcriptional repression and subsequent anti-leukemic effects, including cell cycle arrest, apoptosis, and differentiation.[3][7]
Caption: WDR5-MLL signaling pathway and points of inhibition by MM-589 and OICR-9429.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent typical protocols and may require optimization for specific experimental conditions.
Fluorescence Polarization (FP) Assay for WDR5-MLL Interaction
This assay is used to determine the binding affinity of inhibitors to the WDR5-MLL interaction.
Caption: Experimental workflow for the Fluorescence Polarization (FP) assay.
Protocol:
-
Reagent Preparation: A fluorescently labeled peptide derived from MLL (e.g., FAM-MLL) is used as the tracer. Recombinant human WDR5 protein is purified. Test compounds (MM-589 or OICR-9429) are serially diluted in an appropriate solvent (e.g., DMSO).
-
Assay Setup: In a 384-well plate, WDR5 protein and the fluorescent MLL peptide are mixed in an assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Compound Addition: Serial dilutions of the test compounds or vehicle control are added to the wells.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: The decrease in fluorescence polarization, indicating displacement of the tracer from WDR5, is plotted against the compound concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.[1]
AlphaLISA Assay for MLL Histone Methyltransferase (HMT) Activity
This assay quantifies the enzymatic activity of the MLL complex and the inhibitory effect of the compounds.
Protocol:
-
Reagent Preparation: The MLL complex (containing MLL, WDR5, ASH2L, and RBBP5), biotinylated histone H3 substrate, and S-adenosylmethionine (SAM, the methyl donor) are prepared in an assay buffer.
-
Enzyme Reaction: The MLL complex is incubated with the test compound (MM-589) for a short period. The reaction is initiated by adding the biotinylated histone H3 substrate and SAM. The reaction is allowed to proceed at a specific temperature (e.g., 30°C) for a set time.
-
Detection: The reaction is stopped, and AlphaLISA acceptor beads coated with an antibody specific for methylated H3K4 and streptavidin-coated donor beads are added.
-
Incubation: The plate is incubated in the dark at room temperature to allow for bead-antibody-substrate binding.
-
Measurement: The AlphaLISA signal is read on a compatible plate reader. A decrease in signal indicates inhibition of HMT activity.
-
Data Analysis: The signal is plotted against the inhibitor concentration to determine the IC50 value.[2][8]
Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement
This method is used to confirm that the inhibitors disrupt the WDR5-MLL interaction within a cellular context.
Protocol:
-
Cell Culture and Treatment: HEK293T cells are cultured and may be transfected with tagged proteins (e.g., FLAG-WDR5). The cells are then treated with different concentrations of the inhibitor (e.g., OICR-9429) or a vehicle control.[1]
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against the tagged protein (e.g., anti-FLAG antibody) or an endogenous protein of interest, coupled to magnetic or agarose (B213101) beads. This mixture is incubated overnight at 4°C with gentle rotation.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.
-
Elution: The bound protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the proteins of interest (e.g., WDR5, MLL, RbBP5) to assess co-precipitation.[1]
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
These assays measure the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Leukemia cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a predetermined density.[4]
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (MM-589 or OICR-9429) or a vehicle control.
-
Incubation: The plates are incubated for a specific period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. A solubilization solution is then added to dissolve the crystals.[9]
-
CellTiter-Glo Assay: A single reagent is added that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.[10]
-
-
Measurement:
-
MTT Assay: The absorbance is read at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo Assay: The luminescence is measured using a luminometer.[10]
-
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control, and the data is plotted against the compound concentration to determine the GI50 or IC50 value.[4]
Concluding Remarks
Both MM-589 and OICR-9429 are valuable tools for investigating the role of the WDR5-MLL interaction in health and disease. MM-589 stands out as a highly potent, peptidomimetic inhibitor with strong cellular activity against MLL-rearranged leukemia cell lines.[2][4] In contrast, OICR-9429 is a well-characterized small molecule chemical probe that has been extensively used to validate the therapeutic hypothesis of targeting WDR5 in specific AML subtypes.[1][4] The choice between these two inhibitors will depend on the specific experimental goals. For studies requiring high potency and efficacy in MLL-rearranged models, MM-589 may be the preferred choice. For broader investigations into the cellular functions of the WDR5-MLL axis and as a well-validated chemical probe, OICR-9429 remains a critical resource. Further head-to-head studies would be beneficial to delineate more subtle differences in their selectivity and off-target effects.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 6. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. domainex.co.uk [domainex.co.uk]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal Procedures for MM-589 TFA
For researchers and laboratory professionals, the proper disposal of chemical reagents like MM-589 TFA is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This document provides essential guidance on the safe handling and disposal of this compound, a potent inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction.[1][2]
Immediate Safety and Handling Precautions
Before disposal, it is imperative to follow standard safety protocols for handling chemical compounds. Always consult the Safety Data Sheet (SDS) for complete safety information. For trifluoroacetic acid (TFA) salts like this compound, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a suitable option for low-volume applications), safety goggles, and a lab coat.[3]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[3]
Step-by-Step Disposal Protocol
This compound and materials contaminated with it should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sanitary sewer.
-
Segregation of Waste:
-
Collect all waste materials containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), in a dedicated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical waste; a high-density polyethylene (B3416737) (HDPE) container is generally appropriate.
-
Ensure the waste is segregated from incompatible materials such as strong bases, oxidizing agents, and metals.[3]
-
-
Waste Container Labeling:
-
Properly label the waste container with "Hazardous Waste" and the full chemical name: "MM-589 Trifluoroacetate." Avoid using abbreviations.
-
Include the date of accumulation and the specific hazards associated with the compound (e.g., "Irritant," "Harmful").
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Keep the container closed when not in use to prevent the release of any vapors.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[3]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal. Disposal must be carried out at an approved waste disposal plant.[4]
-
Quantitative Data: In Vitro Activity of MM-589
The following table summarizes the inhibitory activity of MM-589, providing key quantitative data for researchers.
| Target | Assay | IC50 Value |
| WDR5 Binding | Biochemical Assay | 0.90 nM |
| MLL H3K4 Methyltransferase Activity | Enzyme Assay | 12.7 nM |
| MV4-11 Cell Growth | Cell-based Assay | 0.25 µM |
| MOLM-13 Cell Growth | Cell-based Assay | 0.21 µM |
Data sourced from MedchemExpress product information.[1]
WDR5-MLL Signaling Pathway and Inhibition by MM-589
MM-589 acts by disrupting the critical protein-protein interaction between WDR5 and MLL. This interaction is essential for the assembly and enzymatic activity of the MLL complex, which plays a key role in regulating gene expression through histone H3 lysine (B10760008) 4 (H3K4) methylation. The inhibition of this pathway is a therapeutic strategy for certain types of leukemia.
Caption: Inhibition of the WDR5-MLL1 interaction by this compound, preventing H3K4 methylation.
References
Personal protective equipment for handling MM-589 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of MM-589 TFA, a potent inhibitor of the WD Repeat Domain 5 (WDR5) and Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] Given its biological potency, with an IC50 of 0.90 nM for WDR5 binding and 12.7 nM for MLL H3K4 methyltransferase activity, it is imperative to treat this compound as a potentially hazardous substance.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following personal protective equipment is mandatory.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[3] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[4] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used.[3][4] Consider double-gloving for added protection, especially when handling concentrated solutions.[4] |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[4] The type of respirator should be selected based on a risk assessment. |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is essential for the safe handling of this potent compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or compromised seals.
-
Store the lyophilized powder at -20°C or -80°C in a tightly sealed, light-protective, and desiccated container.[4]
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[4]
2. Reconstitution:
-
All handling of the lyophilized powder and concentrated stock solutions should be conducted in a designated area, such as a chemical fume hood or a ventilated laminar-flow enclosure, to prevent inhalation of airborne particles.[5][6]
-
For initial dissolution, appropriate solvents may include DMSO, DMF, acetonitrile, or isopropanol, followed by careful dilution with an aqueous buffer.[4]
-
Clearly label all solutions with the compound name, concentration, date of preparation, and appropriate hazard warnings.
3. Experimental Use:
-
When using this compound in cell-based assays or other experiments, always wear the appropriate PPE.
-
Avoid cross-contamination by using fresh, sterile equipment for each handling step.[7]
-
If the compound is used in conjunction with biological materials, the resulting waste may need to be treated as biohazardous.[5]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to ensure laboratory safety and environmental protection.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including pipette tips, gloves, empty vials, and other consumables, must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.[3][4][5]
-
Aqueous waste containing the peptide should also be collected as chemical waste.[4]
2. Inactivation of Liquid Waste:
-
For liquid waste, chemical inactivation is a recommended practice. This can be achieved by treating the waste with a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[3]
-
The inactivation process should be carried out in a chemical fume hood. A common ratio is 1 part waste to 10 parts inactivation solution.[3]
-
After a sufficient contact time (minimum 20-60 minutes for bleach), the solution may need to be neutralized to a pH between 5.5 and 9.0 before final disposal.[3]
3. Final Disposal:
-
Never dispose of this compound waste in the regular trash or down the drain.[7]
-
All hazardous waste containers should be sealed and stored in a designated hazardous waste accumulation area.[3]
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service in accordance with local, state, and federal regulations.[3][7]
Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
